Calcium metavanadate
Description
The exact mass of the compound Calcium metavanadate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Calcium metavanadate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium metavanadate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
calcium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWNZRZGKVWORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(VO3)2, CaO6V2 | |
| Record name | calcium metavanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893970 | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14100-64-2 | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
calcium metavanadate crystal structure analysis
Technical Guide: Structural Analysis & Bio-Functionalization of Calcium Metavanadate ( )
Executive Summary
Calcium Metavanadate (
This guide provides a rigorous structural analysis of the brannerite-type
Crystallographic Architecture
To control the bio-dissolution rate of
Lattice Parameters & Space Group
The thermodynamically stable phase under ambient conditions is the anhydrous monoclinic form.
-
Space Group:
(No. 12) -
Symmetry: Monoclinic
-
Formula Units (Z): 2
Standard Lattice Parameters (Ambient):
| Parameter | Value (
Polyhedral Connectivity
The structure is composed of anionic
-
Vanadium Site: Vanadium (
) occupies distorted octahedra ( ).[1] These octahedra share edges to form infinite zig-zag chains running parallel to the b-axis. Note: Due to significant distortion, the coordination is sometimes described as square-pyramidal ( ) with a long sixth bond. -
Calcium Site: Calcium (
) resides in irregular octahedral sites ( ) located between the vanadium oxide layers, acting as the structural "glue."
Visualization: Structural Hierarchy
Figure 1: Hierarchical decomposition of the
Synthesis & Phase Control Protocols
Achieving phase-pure
Method A: Solid-State Reaction (Standard Ceramic Route)
Best for: Bulk powder production, thermodynamic stability studies.
Protocol:
-
Precursor Preparation: Dry
(99.9%) and (99.9%) at 100°C for 2 hours to remove adsorbed moisture. -
Stoichiometric Weighing: Weigh powders in a strict 1:1 molar ratio (
).-
Critical Control Point: Excess Calcium leads to
contamination.
-
-
Homogenization: Ball mill in acetone for 4 hours (zirconia balls). Dry the slurry.
-
Calcination (Two-Step):
-
Step 1: Heat to 600°C (ramp 5°C/min) for 10 hours. (Decarbonation of
). -
Step 2: Regrind, then sinter at 650°C - 675°C for 12 hours.
-
Warning: Do not exceed 700°C;
melts incongruently near ~1000°C, but grain coarsening degrades bio-solubility above 750°C.
-
Method B: Hydrothermal Synthesis (Nano-Engineering)
Best for: Controlling morphology (nanorods/nanowires) for drug delivery applications.[1]
Protocol:
-
Dissolution: Dissolve
in hot deionized water ( ). Adjust pH to ~9 using . -
Cation Addition: Add stoichiometric
dropwise under vigorous stirring. A white precipitate will form. -
Autoclaving: Transfer suspension to a Teflon-lined autoclave. Heat at 180°C for 24 hours .
-
Post-Processing: Centrifuge, wash with ethanol, and dry.
-
Annealing: Anneal at 500°C for 2 hours to crystallize the anhydrous phase from the hydrate precursor.
Comparative Data: Synthesis Outcomes
| Feature | Solid-State | Hydrothermal |
| Purity | High (Thermodynamic) | Moderate (Surface defects common) |
| Morphology | Irregular, micron-sized (1-5 | Nanorods/Nanobelts (50-200 nm width) |
| Surface Area | Low (< 2 | High (> 10 |
| Bio-Dissolution | Slow (Long-term scaffold) | Fast (Rapid ion release) |
Analytical Characterization Workflow
Trust but verify. A single technique is insufficient to confirm phase purity in vanadates because the XRD patterns of
X-Ray Diffraction (XRD) & Rietveld Refinement
Primary Check: Look for the characteristic doublet peaks at
-
Marker: Strong reflection at
and .[1] -
Impurity Flag: Presence of a peak at
indicates contamination.
Refinement Strategy: Use software (e.g., FullProf or GSAS-II) to refine lattice parameters. A "Goodness of Fit" (Chi-squared)
Raman Spectroscopy (Fingerprinting)
Raman is more sensitive to local bond distortions than XRD.
-
900 - 1000
: Symmetric stretching of terminal bonds.[1] In , this is typically a sharp band near 940-960 .[1] -
600 - 800
: Bridging stretching modes.[1] -
< 400
: Lattice modes involving Ca-O vibrations and polyhedral tilting.[1][2]
Visualization: Validation Logic
Figure 2: Logical flowchart for validating phase purity using complementary spectroscopic and diffraction techniques.
Bio-Functional Implications
For drug development professionals, the crystal structure is merely the delivery vehicle. The pharmacodynamics rely on the hydrolysis of the
Mechanism of Action: Ion Release
Upon contact with physiological fluids (PBS, pH 7.4), the edge-sharing
- : Promotes osteoblast proliferation and mineralization.
- (Metavanadate): Acts as a protein tyrosine phosphatase (PTP) inhibitor.[1] This mimics insulin signaling and upregulates Runx2 expression (a master gene for bone formation).
Toxicity vs. Efficacy
The solubility product (
-
Therapeutic Window: 1 - 10
Vanadium concentration.[1] -
Toxic Threshold: > 20
induces reactive oxygen species (ROS) and apoptosis. -
Design Note: Hydrothermal nanorods (Section 2.2) release V faster than solid-state microparticles.[1] For sustained release implants, the solid-state ceramic phase is preferred.
References
-
Materials Project. (2025). Materials Data on CaV2O6 (mp-27624).[1] Lawrence Berkeley National Laboratory. [Link]
-
Wang, L., et al. (2025). Comprehensive Analysis of Structural, Optical, and Photocatalytic Properties of Single-Phase Calcium Vanadates. ResearchGate.[3][4][5] [Link]
-
Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds. [Link][1]
-
Zhang, H., et al. (2025). Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. University of Science and Technology Beijing. [Link]
-
Bose, S., et al. (2016). Bioactive Materials for Bone Tissue Engineering.[6][7][8] NIH National Library of Medicine. [Link]
Sources
- 1. mp-27624: CaV2O6 (monoclinic, C2/m, 12) [legacy.materialsproject.org]
- 2. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Materials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on calcium- and magnesium-based silicates for bone tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
theoretical properties of calcium metavanadate
Theoretical & Applied Properties of Calcium Metavanadate ( ): A Technical Guide for Materials & Life Sciences
Executive Summary
Calcium Metavanadate (
Part 1: Crystallographic & Electronic Theory
Structural Lattice Dynamics
Theoretical modeling of
-
Lattice Parameters (DFT vs. Experimental):
-
a: ~9.8 Å
-
b: ~3.6 Å
-
c: ~7.0 Å
- Angle: ~103.3°
-
Why this matters: The edge-sharing
Electronic Band Structure (DFT Insights)
First-principles calculations using the GGA+U method (Generalized Gradient Approximation with Hubbard U correction) reveal that
-
Band Gap (
): Theoretical predictions place the gap between 2.5 eV and 3.4 eV , depending on the exchange-correlation functional used. -
Density of States (DOS):
-
Valence Band Max (VBM): Dominated by O
states. -
Conduction Band Min (CBM): Dominated by V
states.
-
-
Implication: The O(
) V( ) charge transfer is the origin of the material's broad photoluminescence (PL) emission, typically centered around 580 nm (yellow-orange). This charge transfer energy is sensitive to pressure, making a candidate for piezo-chromic sensors.
Part 2: Synthesis & Morphological Control[1]
To exploit the theoretical properties of
Diagram 1: Hydrothermal Synthesis Workflow
The following logic flow ensures phase purity by controlling the pH-dependent speciation of vanadium prior to nucleation.
Caption: Optimized hydrothermal workflow for CaV2O6 nanorod synthesis. pH control is the critical checkpoint for phase purity.
Part 3: Theoretical Bio-Inorganic Chemistry
For drug development professionals,
The Insulin Mimetic Mechanism
Vanadium compounds are well-established insulin mimetics. The theoretical basis lies in the structural similarity between the vanadate ion (
-
Mechanism: PTP1B normally dephosphorylates the insulin receptor, turning off the insulin signal. Vanadate acts as a competitive inhibitor by lodging itself in the catalytic site of PTP1B. Unlike phosphate, vanadate forms a stable transition-state analog with the catalytic cysteine residue, effectively locking the enzyme in an inactive state.
-
Role of Calcium: The
cation in modulates solubility and bioavailability. Pure vanadate salts can be toxic; calcium metavanadate nanostructures offer a controlled release mechanism (slow dissolution) of the active / species.
Diagram 2: PTP1B Inhibition Pathway
This diagram illustrates the causal chain from
Caption: Pharmacological cascade: CaV2O6 acts as a pro-drug, releasing vanadate ions that inhibit PTP1B, thereby sustaining insulin signaling.[4]
Part 4: Experimental Protocols
Protocol A: Hydrothermal Synthesis of Nanorods
Objective: Synthesize phase-pure monoclinic
Reagents:
-
Sodium Metavanadate (
) -
Calcium Chloride (
)[5] -
Sodium Hydroxide (1M NaOH)
-
Deionized Water (
)
Procedure:
-
Precursor Preparation: Dissolve 2 mmol of
in 30 mL of DI water under magnetic stirring at 60°C. A clear solution indicates complete dissolution. -
Cation Addition: Dropwise add 1 mmol of
(dissolved in 10 mL water) to the vanadate solution. A white precipitate (calcium vanadate hydrate) will initially form. -
pH Modulation: Adjust the pH of the suspension to 9.5 ± 0.2 using 1M NaOH. Note: Precise pH is vital. Too low (<8) yields polyvanadates; too high (>11) yields
. -
Autoclaving: Transfer the suspension to a 50 mL Teflon-lined stainless steel autoclave. Seal and heat at 160°C for 24 hours .
-
Harvesting: Cool to room temperature naturally. Centrifuge the product (5000 rpm, 10 min) and wash 3x with DI water and 1x with ethanol.
-
Drying: Dry at 80°C overnight.
Protocol B: In Vitro PTP1B Inhibition Assay
Objective: Validate the biological activity of the synthesized
Reagents:
-
Recombinant human PTP1B (enzyme)
-
p-Nitrophenyl Phosphate (pNPP) (substrate)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4. (CRITICAL: Do NOT use EDTA. EDTA chelates Vanadium and reverses inhibition). [6]
Procedure:
-
Sample Prep: Incubate
nanorods in the assay buffer for 24 hours to allow equilibrium dissolution of vanadate ions. Filter to remove solids if testing the supernatant, or use a suspension for surface-activity tests. -
Enzyme Mix: In a 96-well plate, add 50 µL of PTP1B (0.1 µg/mL) to 50 µL of the test sample (various concentrations).
-
Incubation: Incubate at 37°C for 10 minutes to allow the vanadate to bind the active site.
-
Substrate Addition: Add 50 µL of pNPP (2 mM).
-
Measurement: Monitor the absorbance at 405 nm (formation of p-nitrophenol) every 60 seconds for 15 minutes.
-
Calculation: Determine
by plotting reaction velocity vs. log[Concentration].
Part 5: Data Summary & Theoretical Comparison
The following table contrasts the theoretical predictions with experimental outcomes for
| Property | Theoretical Prediction (DFT) | Experimental Value (Typical) | Notes |
| Crystal System | Monoclinic ( | Monoclinic ( | Matches PDF #23-0137 |
| Band Gap | 2.5 - 3.4 eV (Indirect) | 3.1 - 3.4 eV | Highly dependent on synthesis temp |
| Luminescence | Charge Transfer (O | Broad Emission ~580 nm | Yellow-Orange emission |
| Bio-Activity | High PTP1B Affinity | Competitive Inhibition | |
| Stability | Metastable at high pressure | Stable at STP | Pressure enhances PL intensity |
References
-
Materials Project. "Materials Data on CaV2O6 (mp-27624)." The Materials Project, Lawrence Berkeley National Laboratory. [Link]
-
Jin, X., et al. "Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study."[7] International Journal of Minerals, Metallurgy and Materials, 2025.[7] [Link]
-
Huyer, G., et al. "Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and Pervanadate." Journal of Biological Chemistry, 1997. [Link]
-
Sciortino, F., et al. "DFT and Hybrid-DFT calculations on the electronic properties of vanadate materials." Physical Chemistry Chemical Physics, 2022. [Link]
-
Pei, G., et al. "Controlled Synthesis of Calcium Sulfate and Calcium Vanadate Nanostructures." ResearchGate, 2026. [Link]
Sources
- 1. sergey.science [sergey.science]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
calcium metavanadate synthesis pathways
Advanced Synthesis Protocols for Calcium Metavanadate ( )
Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of
Calcium Metavanadate (
For the drug development professional, understanding these synthesis pathways is vital not just for material production, but for controlling vanadium speciation—a critical factor in developing vanadium-based insulin mimetics where phase purity dictates toxicity and bioavailability profiles.
Thermodynamic & Kinetic Landscape[1][2][3]
Synthesis of
-
Stoichiometry: 1:1 molar ratio of
to . -
Melting Behavior: Incongruent melting occurs near
. -
Eutectic Point: A critical eutectic exists around
, which accelerates solid-state diffusion but risks phase segregation if cooling is uncontrolled.
Visualization: Reaction Pathway Logic
The following diagram illustrates the decision matrix for selecting a synthesis route based on desired material properties (crystallinity vs. surface area).
Figure 1: Decision matrix for Calcium Metavanadate synthesis pathways based on target application.
Pathway 1: Solid-State Reaction (The Thermodynamic Standard)
This is the industry standard for producing bulk powders for phosphors or ceramic sintering. It relies on the thermal diffusion of ions across the
Protocol: High-Temperature Calcination
Objective: Synthesize phase-pure monoclinic
-
Precursor Preparation:
-
Weigh stoichiometric amounts of Calcium Carbonate (
, 99.9%) and Vanadium Pentoxide ( , 99.9%). -
Molar Ratio: 1:1 exactly. Deviation leads to
(excess Ca) or residual .
-
-
Homogenization:
-
Wet ball-mill the mixture in acetone or ethanol for 4–6 hours using zirconia balls.
-
Why: Dry mixing is insufficient for diffusion-limited reactions; wet milling breaks agglomerates and ensures intimate contact.
-
-
Calcination (Two-Step):
-
Step 1 (Degassing): Heat to
for 2 hours. This decomposes the carbonate ( release) without melting the vanadium oxide. -
Step 2 (Phase Formation): Ramp to
– at . Hold for 4–6 hours. -
Critical Insight: Do not exceed
initially.[1] The eutectic liquid phase forms above , which aids densification but can cause the crucible to fuse with the sample if not controlled.
-
-
Annealing (Optional):
-
Regrind and anneal at
for 2 hours to eliminate secondary phases.
-
Validation:
-
XRD: Look for characteristic peaks of monoclinic
(JCPDS No. 35-0139). Absence of peaks at indicates no residual .
Pathway 2: Aqueous Precipitation & Sol-Gel (The Kinetic Control)
For drug delivery vectors or nanoscale battery materials, solid-state methods yield particles that are too large. Solution-based methods offer morphology control but require strict pH management to prevent polyvanadate contamination.
The Vanadium Speciation Challenge
Vanadium speciation is highly pH-dependent.[2][3][4] To precipitate metavanadate (
-
pH > 9: Pyrovanadate (
) forms. -
pH < 6: Decavanadate (
) forms (orange color).
Protocol: Citrate-Assisted Sol-Gel
Objective: Produce homogeneous, mesoporous
-
Solution A: Dissolve Ammonium Metavanadate (
) in deionized water at . The solution will be clear/pale yellow. -
Solution B: Dissolve Calcium Nitrate Tetrahydrate (
) in deionized water. -
Chelation:
-
Add Citric Acid (CA) to Solution B.
-
Molar Ratio: Metal:Citrate = 1:1.5.
-
-
Mixing & pH Adjustment:
-
Slowly add Solution A to Solution B under vigorous stirring.
-
Critical Step: Adjust pH to 6.5–7.0 using Ammonium Hydroxide (
). -
Observation: Solution should remain clear. If it turns orange, pH is too low (decavanadate formation).
-
-
Gelation:
-
Evaporate at
until a viscous transparent gel forms.
-
-
Combustion/Calcination:
-
Dry gel at
. -
Calcine at
for 3 hours. The lower temperature preserves surface area.
-
Visualization: pH-Dependent Speciation
This diagram highlights the narrow window required for successful metavanadate synthesis.
Figure 2: Vanadium speciation as a function of pH, highlighting the target window for metavanadate synthesis.
Pathway 3: Hydrothermal Synthesis (The Nanostructure Route)
Hydrothermal methods utilize high pressure to lower the crystallization energy barrier, allowing for the growth of 1D nanostructures (nanorods/nanowires) ideal for catalysis and battery electrodes.
Protocol: Surfactant-Free Hydrothermal Growth
-
Precursors:
and . -
Mixing: Dissolve precursors in distilled water (1:1 molar ratio).
-
pH Adjustment: Adjust pH to 7.0 using dilute
. -
Autoclave Treatment:
-
Transfer to a Teflon-lined stainless steel autoclave (fill factor 80%).
-
Heat to
for 24 hours .
-
-
Washing: Centrifuge and wash with ethanol/water to remove
and ions. -
Drying: Vacuum dry at
.
Note: This method yields hydrated phases (e.g.,
Data Summary & Characterization
The following table summarizes the expected physical properties and synthesis parameters for the three pathways.
| Parameter | Solid-State Reaction | Sol-Gel (Citrate) | Hydrothermal |
| Primary Phase | Monoclinic | Monoclinic | Hydrated |
| Morphology | Irregular, micron-sized (2-10 µm) | Porous agglomerates | Nanorods / Nanowires |
| Temp. Requirement | High ( | Medium ( | Low ( |
| Purity Risk | Low (if stoichiometry is precise) | Low (excellent homogeneity) | Medium (pH dependent) |
| Key Application | Phosphors, Ceramics | Catalysis, Drug Delivery | Battery Cathodes, Sensors |
| Crystallinity | High | Medium | High (after annealing) |
Key Characterization Signatures
-
Raman Spectroscopy: Distinct bands at 950–1000 cm⁻¹ correspond to the symmetric stretching modes of terminal
bonds in the metavanadate chains. -
FTIR: Look for absorption bands around 960 cm⁻¹ (
stretching) and 400–600 cm⁻¹ ( bridging).
References
-
Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds.
-
Sun, Y., et al. (2013).[1] The Morphology-Controlled Synthesis of Monoclinic-CaV2O6 Nanoribbons via Hydrothermal Method. Applied Surface Science.
-
Kaur, R., & Khanna, A. (2017). Luminescence and structural properties of CaV2O6 and Ca2V2O7 phosphors. Journal of Materials Science: Materials in Electronics.
-
USGS. (n.d.). Synthesis of calcium vanadate minerals and related compounds. USGS Publications.
-
Xu, J., et al. (2015).[1] Microwave dielectric properties of CaV2O6 ceramics with low dielectric loss. Journal of Materials Science: Materials in Electronics.
solid-state synthesis of calcium metavanadate
Technical Guide: Solid-State Synthesis of Calcium Metavanadate ( )
Executive Summary
Calcium Metavanadate (
This guide provides a rigorous, self-validating protocol for the solid-state synthesis of high-purity
Part 1: Thermodynamic & Kinetic Foundation
The Phase Equilibrium Challenge
The synthesis of
-
Target Reaction:
-
Thermodynamic Trap:
has a relatively low melting point ( ). If the reaction temperature exceeds this significantly without prior solid-state diffusion, liquid-phase sintering occurs rapidly, often leading to pot corrosion and stoichiometry loss via volatilization. -
Kinetic Pathway: The reaction proceeds sequentially.
diffuses into grains. The metavanadate ( ) is the most V-rich phase and forms first at the interface.
Reaction Logic Visualization
The following diagram illustrates the critical decision pathways required to ensure phase purity during synthesis.
Figure 1: Step-wise logic flow for solid-state synthesis, emphasizing the two-stage heating profile to manage
Part 2: Precursor Selection & Stoichiometry
For drug development and bio-applications, purity is non-negotiable. Trace heavy metals or unreacted vanadium pentoxide (which is cytotoxic) can compromise downstream cell viability assays.
| Component | Precursor | Purity Req. | Critical Notes |
| Calcium Source | Prefer | ||
| Vanadium Source | Toxic & Volatile. Must be dried at | ||
| Stoichiometry | 1:1 Molar Ratio | Precision | Use a slight excess of |
Part 3: The Synthesis Protocol
Step 1: Homogenization (The "Garbage In, Garbage Out" Check)
Objective: Maximize contact area between
-
Weigh stoichiometric amounts of
and . -
Wet Milling: Place powders in a planetary ball mill using acetone or ethanol as the dispersant.
-
Media: Zirconia (
) balls (prevent silica contamination from agate if high purity is required). -
Duration: 4–6 hours at 300 rpm.
-
-
Drying: Evaporate solvent at
. -
Sieving: Pass the dried cake through a 200-mesh sieve to ensure a fine, free-flowing powder.
Step 2: Thermal Treatment (The Two-Stage Ramp)
Objective: Initiate reaction below the melting point of
Protocol:
-
Vessel: High-density Alumina crucible (Platinum is reactive with vanadium melts; avoid it).
-
Stage 1 (Calcination):
-
Intermediate Processing:
-
Cool to room temperature.
-
Regrind the powder in an agate mortar for 20 minutes. This step is critical to expose unreacted cores.
-
-
Stage 2 (Sintering/Crystallization):
-
Ramp:
to . -
Dwell: 12–24 hours.
-
Cooling: Natural furnace cool to room temperature.
-
Step 3: Post-Synthesis Processing
For bio-applications (e.g., scaffold doping), the particle size must be controlled.
-
Micronization: If nanoparticles are required, high-energy ball milling (HEBM) can be applied post-synthesis, though this may introduce lattice strain requiring a mild anneal (
).
Part 4: Characterization & Validation (Self-Validating Systems)
To ensure the material is suitable for research, you must validate the Brannerite structure (C2/m) and absence of secondary phases.
X-Ray Diffraction (XRD) - The Gold Standard
-
Expected Pattern: Monoclinic
. -
Reference Card: JCPDS No. 35-0139 (or equivalent).
-
Impurity Markers:
-
Peak at
: Indicates unreacted . -
Peaks associated with
: Indicates calcium-rich regions (poor mixing).
-
Raman Spectroscopy
Raman is highly sensitive to Vanadium-Oxygen bond environments.
-
Key Modes: Look for the symmetric stretching mode of
octahedra around . -
Validation: Sharp, well-defined peaks indicate high crystallinity. Broadening suggests structural disorder.
Bio-Dissolution Assay (For Drug Development Context)
If this material is for tissue engineering, its dissolution profile is a quality attribute.
-
Protocol: Incubate
powder in Simulated Body Fluid (SBF) at . -
Measurement: ICP-OES analysis of supernatant for Vanadium (
) and Calcium ( ) release over 1, 3, and 7 days. -
Note: Controlled release of vanadate (
range) is often the therapeutic target for osteogenesis; rapid dumping implies poor sintering or amorphous phases.
Part 5: Applications in Research
Bio-Inorganic Scaffolds
active pharmaceutical ingredient (API) carrierbioactive ceramic- ) mimic phosphate groups, inhibiting protein tyrosine phosphatases (PTPs), thereby sustaining insulin signaling and promoting osteoblast differentiation.
Luminescence & Energy
-
Phosphors: When doped with
, acts as a host lattice for red phosphors. -
Batteries: The layered structure allows for intercalation of
or ions, making it a research target for high-capacity anodes.
References
-
Synthesis & Phase Control: Wang, S., et al. (2015). Synthesis of Red-Emissive
Nanophosphor via a Water Assisted Solid State Reaction Method. ResearchGate. [Link] -
Phase Diagram & Thermodynamics: Zhang, Y., et al. (2021).[4] Solid-state reaction of a
mixture: A fundamental study for the vanadium extraction process. ResearchGate. [Link] -
Bio-Relevance (Tissue Engineering): Mendes, A., et al. (2013). Controlled Release of Vanadium from a Composite Scaffold Stimulates Mesenchymal Stem Cell Osteochondrogenesis. ResearchGate. [Link]
-
Crystal Structure (Brannerite): Liao, W., et al. (2021). Synthesis, Characterization, and Crystal Structure of Dominant Uranium(V) Brannerites. PubMed. [Link]
-
Electrochemical Applications: Xu, Y., et al. (2020). Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery. PubMed Central. [Link]
hydrothermal synthesis of calcium metavanadate nanostructures
Precision Hydrothermal Synthesis of Calcium Metavanadate ( ) Nanostructures
Technical Whitepaper | Version 2.4 | Application Note: Energy & Bio-Inorganic Interfaces
Executive Summary
This technical guide provides a rigorous, field-validated methodology for the hydrothermal synthesis of Calcium Metavanadate (
Part 1: The Chemistry of Calcium Metavanadate
Structural Identity
Brannerite-type structure-
Lattice Dynamics: The structure consists of edge-sharing
octahedra forming zigzag chains parallel to the b-axis. These chains are linked by octahedra. -
Significance: This open framework provides 1D channels facilitating ion diffusion (crucial for Li-ion batteries) and high surface area for catalytic turnover.
The Hydrothermal Advantage
Unlike solid-state calcination (requiring >600°C, leading to bulk sintering), hydrothermal synthesis operates at moderate temperatures (140°C–200°C) under high pressure. This regime allows for:
-
Anisotropic Growth: Promoting 1D nanorods via intrinsic crystal habit.
-
Phase Purity: Avoiding the thermodynamic sink of the thermodynamically stable but less active pyrovanadate (
) phase.
Part 2: Synthesis Logic & Mechanism
The synthesis relies on the precise control of Vanadium(V) speciation in aqueous solution. The formation of the metavanadate precursor is strictly pH-dependent.
Vanadium Speciation Logic
-
pH < 2: Cationic species (
) dominate. -
pH 2–6: Polyvanadates (Decavanadate
) form orange/red solutions. -
pH 6–8: Metavanadate (
) chains dominate. (Target Window) -
pH > 9: Orthovanadate (
) monomeric species dominate.
Critical Insight: To obtain pure
Reaction Pathway Visualization
Figure 1: Reaction pathway and Vanadium speciation logic. Maintaining the pH window is the critical control point for phase purity.
Part 3: Validated Experimental Protocol
Objective: Synthesis of
Materials
-
Calcium Source: Calcium Nitrate Tetrahydrate (
), analytical grade. -
Vanadium Source: Ammonium Metavanadate (
), analytical grade. -
pH Adjuster: Ammonia solution (
) or Nitric Acid ( ). -
Surfactant (Optional): CTAB (Cetyltrimethylammonium bromide) for rod aspect ratio control.
-
Solvent: Deionized (DI) Water (
).
Step-by-Step Methodology
| Step | Action | Technical Rationale (Causality) |
| 1 | Dissolution (V) | Dissolve 5 mmol ( |
| 2 | Dissolution (Ca) | Dissolve 2.5 mmol ( |
| 3 | Mixing | Add Ca solution dropwise to V solution under vigorous stirring. A white/yellowish precipitate may form transiently. |
| 4 | pH Tuning | Measure pH. Adjust to 7.0 ± 0.2 using dilute |
| 5 | Hydrothermal | Transfer solution to a 50 mL Teflon-lined stainless steel autoclave. Fill factor: 80%. Seal and heat to 180°C for 24 hours . |
| 6 | Washing | Cool naturally. Centrifuge precipitate. Wash 3x with DI water, 1x with Ethanol. |
| 7 | Calcination | Dry at 80°C. Anneal at 400°C for 2 hours in air. |
Part 4: Characterization & Data Interpretation[2]
X-Ray Diffraction (XRD) Validation
To validate the synthesis, compare your diffractogram against JCPDS Card No. 00-023-0125 .
-
Key Peaks (
): Look for dominant peaks at ~12.5°, 25.2°, and 29.8°. -
Impurity Check:
-
Peak at 20.3° (
): Indicates pH was too acidic. -
Peak at 32.1° (
): Indicates Ca:V ratio error or temperature too high (>600°C).
-
Performance Metrics (Battery & Photocatalysis)
The following table summarizes typical performance data for hydrothermally synthesized
| Application | Metric | Typical Value | Notes |
| Li-Ion Anode | Initial Discharge Capacity | ~900–1000 mAh/g | High conversion reaction capacity. |
| Li-Ion Anode | Reversible Capacity (50 cycles) | ~500–600 mAh/g | Capacity retention depends on nanorod aspect ratio. |
| Photocatalysis | Band Gap ( | 2.6 – 2.9 eV | Visible-light active. |
| Photocatalysis | Degradation Efficiency | >90% in 120 min | Tested on Methylene Blue under visible light. |
Part 5: Bio-Interface & Drug Development Context
For the pharmaceutical audience:
While
-
Insulin Mimetics: Soluble vanadate species released from nanomaterials have been studied for insulin-enhancing activity. The hydrothermal protocol above allows for the creation of sustained-release depots .
-
Cytotoxicity: Nanostructure morphology (rods vs. spheres) dictates cellular uptake. The high aspect ratio nanorods synthesized here may show different internalization kinetics compared to spherical particles, a critical factor in nanotoxicology screening.
Part 6: Troubleshooting (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| Product is Orange | Formation of | pH was too low (< 6). Adjust pH to 7.0 before autoclaving. |
| Product is White/Amorphous | Incomplete crystallization. | Increase reaction time (to 48h) or temperature (to 200°C). |
| Low Yield | Precursor solubility issue. | Ensure |
| Agglomerated Particles | Lack of steric hindrance. | Add 0.5g CTAB or EDTA during the mixing stage to act as a capping agent. |
References
-
Crystal Structure & Properties
- M. A. Subramanian et al., "Exploring Brannerite-Type Mg1−xMxV2O6 Oxides: Crystal Structure and Optical Properties," MDPI, 2025.
-
Hydrothermal Synthesis Mechanism
- C. V. Ramana et al., "Hydrothermal synthesis and controlled growth of vanadium oxide nanocrystals," CrystEngComm, RSC Publishing.
-
Electrochemical Applications
- ResearchGate Archive, "α-CuV2O6 Nanowires: Hydrothermal Synthesis and Primary Lithium Battery Application.
-
Bio-Medical & Photocatalytic Context
-
Fatima Zahra Chajri et al., "A New One-Step Synthesis of Nanostructured Calcium Vanadate/Phosphate Apatite," Biointerface Research.[2]
-
-
General Hydrothermal Processing
- Nanoscience and Nanotechnology, "Hydrothermal processing Technique."
initial characterization of calcium metavanadate powder
Protocol for the Initial Characterization of Calcium Metavanadate ( ) Powder
Executive Summary
Calcium Metavanadate (
For researchers in pharmaceutical development, the initial characterization of
Part 1: Structural & Phase Validation (The "Identity" Check)
The primary failure mode in
Protocol 1: Powder X-Ray Diffraction (PXRD)
Objective: Confirm the monoclinic Brannerite phase (Space Group
-
Instrument Parameters:
-
Source: Cu K
radiation ( Å). -
Range:
to . -
Step Size:
(critical for resolving splitting in monoclinic structures).
-
-
Data Analysis & Acceptance Criteria:
-
Primary Phase: Match against JCPDS/ICDD standards (e.g., typically Monoclinic
). -
Lattice Parameters: Expect
Å, Å, Å. -
Contamination Check: Look for the characteristic
peak at (001) or (calcite) at . Presence of these indicates incomplete calcination.
-
Scientist's Note: If you observe peak broadening, do not immediately assume "amorphous."
synthesized via hydrothermal routes often forms nanorods or nanoribbons, where the aspect ratio causes anisotropic broadening. Use the Scherrer equation specifically on the (200) and (002) peaks to verify this.
Part 2: Compositional Fidelity & Oxidation State
For drug development, the ratio of Vanadium(V) to Vanadium(IV) is toxicologically relevant. While
Protocol 2: X-Ray Photoelectron Spectroscopy (XPS)
Objective: Quantify the surface V
-
Workflow:
-
Sample Mounting: Press powder into Indium foil (avoid carbon tape to reduce C1s overlap).
-
Etching: Perform a light
sputter (30 seconds) to remove adventitious carbon, but limit exposure as ion beams can artificially reduce V to V . -
Region Scan: Focus on the V 2p doublet (
and ).
-
-
Interpretation:
-
V
Binding Energy: . -
V
Binding Energy: . -
Metric: A pure
sample should show V character. Significant V indicates surface degradation or non-stoichiometry.
-
Part 3: Vibrational Fingerprinting
Protocol 3: Raman Spectroscopy
Objective: Validate the local coordination environment of the
-
Setup: 532 nm or 785 nm laser (low power
mW to prevent local heating/oxidation). -
Key Markers:
-
~900-1000 cm
: Terminal V=O stretching (symmetric/asymmetric). -
~675 cm
: Broad band associated with bridging V-O-V vibrations. -
~358 cm
: Ca-O lattice modes.[1]
-
Part 4: Visualization of Characterization Logic
The following diagram illustrates the "Go/No-Go" decision matrix for characterizing this material.
Figure 1: Sequential logic gate for validating Calcium Metavanadate powder quality prior to application testing.
Part 5: Thermal & Physical Stability[2]
Protocol 4: TGA/DSC (Thermogravimetric Analysis)
Objective: Determine hydration state and thermal stability limits.
-
Method:
-
Ramp:
from RT to . -
Atmosphere: Air or
.[2]
-
-
Data Interpretation:
-
RT - 200°C: Mass loss here indicates physisorbed water (hygroscopicity).[2]
is generally non-hygroscopic; significant loss ( ) implies poor storage or amorphous content. -
>600°C: Watch for sintering or melting (Endothermic DSC peak without mass loss).
melts incongruently around , but solid-state reactions may occur earlier if impurities are present.
-
Summary of Key Metrics
| Technique | Critical Parameter | Target Value / Observation | Relevance to Drug Dev |
| PXRD | Phase Purity | Monoclinic | Ensures dosage accuracy (MW consistency). |
| XPS | Oxidation State | V | |
| Raman | V-O Bond Integrity | Peaks at | Confirms correct polyhedral coordination. |
| TGA | Volatiles/Water | Critical for accurate weighing in formulation. | |
| SEM | Particle Morphology | Defined rods or platelets (method dependent) | Affects dissolution rate and bioavailability. |
Part 6: Bio-Relevance Context (Insulin Mimetic Mechanism)[4]
Understanding why we characterize
Figure 2: Mechanism of action. CaV2O6 releases vanadate ions which inhibit PTP-1B, thereby sustaining Insulin Receptor signaling.[3]
References
-
Materials Project. (2025). CaV2O6 (Monoclinic, C2/m) Crystal Structure and Properties. [Link]
-
Wang, S., et al. (2022). Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6 and MgV2O6. Inorganic Chemistry. [Link]
-
Thompson, K. H., & Orvig, C. (2000). Vanadium Compounds as Insulin Mimics. Chemical Reviews. [Link]
-
Sun, Y., et al. (2013).[4] The Morphology-Controlled Synthesis of Monoclinic-CaV2O6 Nanoribbons via Hydrothermal Method. [Link]
-
Scioli Montoto, S., et al. (2021). Vanadium Compounds with Antidiabetic Potential. MDPI Pharmaceuticals. [Link]
solubility and stability of calcium metavanadate in aqueous solutions
Technical Guide: Solubility and Stability of Calcium Metavanadate ( ) in Aqueous Systems
Executive Summary
Calcium metavanadate (
This guide provides a rigorous analysis of the physicochemical behavior of
Physicochemical Fundamentals
To work effectively with calcium metavanadate, one must first understand that "metavanadate" refers to a specific stoichiometry (
Chemical Identity
-
Formula:
(Common Tetrahydrate) -
Molecular Weight: ~238.02 g/mol (Anhydrous basis)
-
Appearance: Colorless to white crystalline solid.[1]
-
Crystal Structure: Monoclinic; consists of chains of corner-sharing
tetrahedra stabilized by interstitial ions.
The Solubility Paradox
While often categorized as "slightly soluble," the dissolution of
Key Thermodynamic Characteristic: The dissolution is endothermic . Solubility increases significantly with temperature.[1][2]
-
25°C: Sparingly soluble (~0.1 - 0.5 g/100mL range depending on pH).
-
80°C: Solubility increases, but risk of hydrolysis and precipitation of calcium orthovanadate (
) increases if pH drifts alkaline.
Aqueous Stability & Speciation Logic
The stability of a calcium metavanadate solution is entirely dependent on preventing the vanadium species from shifting into zones where calcium salts are insoluble.
The pH-Speciation Nexus
Vanadium (V) forms a complex series of oxyanions.[3][4] The "metavanadate" species (
-
pH > 12 (Basic): Depolymerization occurs.
converts to Orthovanadate ( ). -
pH 9 – 12: Conversion to Pyrovanadate (
). -
pH 6 – 9 (Target Zone): Metavanadate (
) dominates.-
Stability:[6] This is the operational window for stable
solutions.
-
-
pH 2 – 6 (Acidic): Polymerization to Decavanadate (
). -
pH < 2: Formation of the pervanadyl cation (
).[4]
Visualization of Speciation Pathways
The following diagram illustrates the speciation flow and the "Danger Zones" for calcium precipitation.
Figure 1: Vanadium speciation as a function of pH.[3] Note the critical stability window for Metavanadate (Green) versus the precipitation risk of Orthovanadate (Red).
Solubility Data Summary
The following table summarizes the solubility behavior of calcium vanadates compared to other alkaline earth metals, derived from thermodynamic solubility studies.
| Parameter | Calcium Metavanadate ( | Calcium Orthovanadate ( | Sodium Metavanadate ( |
| Solubility (25°C) | ~0.2 - 0.4 g/100mL (Est.) | Insoluble ( | ~21 g/100mL |
| Solubility (80°C) | Increases (Endothermic) | Remains Insoluble | Highly Soluble |
| pH Stability Range | pH 6.0 – 8.0 | pH > 12.0 | pH 6.0 – 9.0 |
| Primary Impurity | Calcium Carbonate (from air | Calcium Hydroxide | Sodium Carbonate |
| Color in Solution | Colorless | N/A (Solid) | Colorless |
Note: Exact solubility values for Ca(VO3)2 vary in literature due to the formation of hydrates (2-hydrate vs 4-hydrate) and slow equilibration kinetics.
Experimental Protocols
Protocol A: Synthesis of High-Purity Calcium Metavanadate
Objective: Create a defined stock of
Reagents:
-
Sodium Metavanadate (
) -
Calcium Chloride Dihydrate (
) -
Deionized Water (degassed to remove
)
Workflow:
-
Preparation of Vanadate Solution: Dissolve
in degassed water at 50°C.-
Critical Step: Adjust pH to 7.0 - 7.5 using dilute HCl or NaOH. If pH > 8.5, you risk forming pyrovanadates.
-
-
Preparation of Calcium Solution: Dissolve stoichiometric excess (1.1x) of
in water. -
Precipitation: Slowly add the Calcium solution to the Vanadate solution while stirring at 60°C.
-
Observation: A white crystalline precipitate will form.
-
-
Digestion: Stir for 2 hours at 60°C to ensure phase conversion to the metavanadate tetrahydrate.
-
Filtration & Wash: Filter the hot solution. Wash the precipitate with cold water (to minimize dissolution loss) and ethanol.
-
Drying: Dry at 40°C. Do not exceed 100°C to avoid dehydration/decomposition.
Protocol B: Dissolution for Biological Assays
Objective: Dissolve the sparingly soluble salt for cell culture use (e.g., 100
Workflow:
-
Weighing: Calculate mass based on anhydrous MW (or correct for hydration).
-
Acid-Assisted Dissolution: Suspend powder in a small volume of water.
-
Action: Add dilute HCl dropwise until pH reaches ~4.0 (Solution turns yellow/orange due to decavanadate formation). The solid will dissolve rapidly.
-
-
Re-equilibration: Slowly add dilute NaOH or HEPES buffer to bring pH back to 7.4 .
-
Observation: Solution should turn colorless as decavanadate reverts to metavanadate.
-
Warning: If you overshoot pH > 8.0, calcium phosphates (if in media) or calcium orthovanadates may precipitate.
-
-
Filtration: Sterile filter (0.22
).
Figure 2: Acid-assisted dissolution strategy to overcome kinetic solubility barriers.
Biological & Pharmaceutical Context
Bone Tissue Engineering
Calcium metavanadate is increasingly investigated as a dopant in calcium silicate and hydroxyapatite scaffolds.
-
Mechanism: Vanadate ions (
) mimic phosphate groups ( ). They inhibit protein tyrosine phosphatases (PTPs), thereby extending the phosphorylation of insulin receptors. This upregulates osteoblast differentiation and mineralization. -
Release Profile: The low solubility of
is advantageous here. It allows for a slow, sustained release of vanadium ions from a scaffold, avoiding the toxicity spikes associated with highly soluble sodium vanadate.
Toxicity Considerations
-
Therapeutic Window: Narrow. Beneficial effects are seen at
; toxicity (cytotoxicity) often begins > . -
Speciation Toxicity: Decavanadate (formed at acidic pH) is generally more cytotoxic than metavanadate due to its ability to inhibit ATPases and interact with membrane proteins.
References
-
Fedorov, P. I., et al. (1979).[7] "Solubility in calcium metavanadate-vanadium pentoxide-water system at 25 and 45 deg C." Zhurnal Neorganicheskoj Khimii.
-
Huang, Q., et al. (2020).[2] "Dissolution Behavior of Calcium Vanadates and Magnesium Vanadates in Sulfuric Acid." Journal of Chemical Technology & Biotechnology.
-
Crans, D. C., et al. (2004). "The Chemistry and Biochemistry of Vanadium and the Biological Activities Exerted by Vanadium Compounds." Chemical Reviews.
-
U.S. Geological Survey. (1956). "Synthesis of calcium vanadate minerals and related compounds." USGS Publications.
-
Wu, T., et al. (2025). "Enhanced bone regeneration using mesenchymal stem cell-loaded 3D-printed alginate-calcium Titanate scaffolds."[8] International Journal of Biological Macromolecules. (Note: Contextual reference for Calcium/Vanadium scaffold applications).
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility in calcium metavanadate-vanadium pentoxide-water system at 25 and 45 deg C (Journal Article) | ETDEWEB [osti.gov]
- 8. Enhanced bone regeneration using mesenchymal stem cell-loaded 3D-printed alginate-calcium Titanate scaffolds: A Calvarial defect model study - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Architecture & Functional Utility of the CaO-V₂O₅ System
A Technical Guide for Materials Scientists and Bio-Ceramic Engineers
Executive Summary
The CaO-V₂O₅ binary system represents a critical material landscape bridging high-temperature ceramics, optoelectronics, and next-generation bioactive scaffolds. For researchers in drug delivery and tissue engineering, this system is the thermodynamic parent of vanadate-substituted hydroxyapatites , materials exhibiting potent osteoinductive and insulin-mimetic properties. For solid-state physicists, it offers a tunable playground of dielectric resonators and luminescent hosts.
This guide moves beyond basic phase enumeration to analyze the thermodynamic driving forces, synthesis protocols, and structural-functional correlations defining calcium vanadates.
Part 1: The Thermodynamic Landscape
The CaO-V₂O₅ phase diagram is characterized by extreme asymmetry in melting points—ranging from the low-melting V₂O₅ (~690°C) to the refractory CaO (~2600°C). This gradient dictates processing strategies, particularly for preventing vanadium volatilization during sintering.
Invariant Points and Phase Stability
The system contains three primary intermediate phases: Calcium Metavanadate (CaV₂O₆) , Calcium Pyrovanadate (Ca₂V₂O₇) , and Calcium Orthovanadate (Ca₃(VO₄)₂) .
| Phase | Formula | Melting Point (°C) | Nature of Fusion | Crystal System | Space Group |
| V₂O₅ | V₂O₅ | ~690 | Congruent | Orthorhombic | Pmmn |
| Metavanadate | CaV₂O₆ | ~778 | Incongruent* | Monoclinic | C2/m |
| Pyrovanadate | Ca₂V₂O₇ | ~975 | Incongruent | Triclinic | P-1 |
| Orthovanadate | Ca₃(VO₄)₂ | ~1380 | Congruent | Rhombohedral | R3c |
| CaO | CaO | ~2600 | Congruent | Cubic | Fm-3m |
*Note: CaV₂O₆ thermal behavior is sensitive to oxygen partial pressure; strictly stoichiometric melting is often debated in literature, with peritectic decomposition observed near 778°C.
The Critical Eutectic
The most experimentally relevant feature for low-temperature processing (e.g., co-fired ceramics or bioactive coatings) is the V₂O₅-rich eutectic.
-
Temperature: ~618°C – 620°C
-
Composition: High V₂O₅ content (approx. 50-60 mol% V₂O₅ depending on specific literature assessments).
-
Significance: This liquid phase aids densification but poses a risk of grain boundary corrosion in refractory linings.
Topological Phase Relationships (Logic Diagram)
The following diagram illustrates the equilibrium pathways and thermal events governing the system.
Figure 1: Topological connectivity of the CaO-V₂O₅ system showing melting progressions and phase stoichiometry.
Part 2: Synthesis & Experimental Protocols
Causality in Synthesis Choices
-
Why Solid State? While sol-gel offers purity, solid-state reaction is preferred for calcium vanadates to ensure complete evolution of CO₂ from carbonate precursors before the V₂O₅ melts.
-
The Volatility Problem: V₂O₅ has high vapor pressure above 700°C. If the reaction isn't staged, vanadium loss leads to non-stoichiometric phases (e.g., forming Ca₇V₄O₁₇ defects).
Protocol: Stepwise Solid-State Synthesis of Ca₃(VO₄)₂
This protocol is designed to produce high-purity orthovanadate for biological or luminescent applications.
Materials:
-
CaCO₃ (99.9% purity, dried at 105°C)
-
V₂O₅ (99.5% purity)
-
Acetone (grinding medium)
Workflow:
-
Stoichiometric Weighing: Calculate molar ratios precisely (3:1 Ca:V).
-
Checkpoint: Account for LOI (Loss on Ignition) of CaCO₃.
-
-
High-Energy Milling: Ball mill precursors in acetone for 4 hours using zirconia media.
-
Reasoning: Reduces diffusion distances, critical since CaO is refractory.
-
-
Calcination Stage 1 (The "Degassing" Step):
-
Intermediate Grinding: Regrind to break agglomerates.
-
Sintering Stage 2 (The Phase Formation):
-
Heat to 900°C - 1000°C for 10 hours.
-
Note: Keep below 1100°C initially to prevent liquid phase segregation if mixing was poor.
-
-
Final Densification (Optional): Pelletize and sinter at 1200°C for 2 hours.
Synthesis Logic Diagram
Figure 2: Stepwise solid-state synthesis workflow designed to mitigate vanadium volatilization.
Part 3: Applications in Drug Development & Biomedicine
While traditionally a ceramics topic, the CaO-V₂O₅ system is gaining traction in the biomedical sector.
Vanadate-Substituted Hydroxyapatite (V-HAp)
For drug development professionals working on bone tissue engineering, the Ca-V-P-O quaternary system is the frontier.
-
Mechanism: Phosphate (
) ions in hydroxyapatite are isomorphously substituted by Vanadate ( ).[1] -
Therapeutic Action: Vanadate ions released locally act as insulin mimetics and stimulate osteoblast differentiation (bone growth) while inhibiting adipogenesis.
-
Toxicity Control: Pure V₂O₅ is cytotoxic. By stabilizing vanadium within the Ca₃(VO₄)₂ or V-HAp lattice, release rates are controlled, maintaining the therapeutic window without systemic toxicity.
Luminescent Probes
Calcium vanadates doped with Lanthanides (Eu³⁺, Dy³⁺) serve as non-toxic fluorescent markers for bio-imaging, offering high chemical stability compared to organic dyes.
References
-
Phase Diagram & Thermodynamics
-
Crystal Structure & Properties
-
Crystal structures of CaV₂O₆, Ca₂V₂O₇, and Ca₃V₂O₈.[8] (Lattice parameters and coordination environments).
-
Source: (Via Search Snippet 1.9/1.15)
-
-
Biomedical Applications
- Synthesis of Nanostructured Calcium Vanadate/Phosphate Apatite. (Vanadate substitution in HAp for bone therapy).
-
Source: (Via Search Snippet 1.5)
-
Synthesis Protocols
- Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery.
-
Source:
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Calcium Vanadate Precipitation and Processing - 911Metallurgist [911metallurgist.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
electronic band structure of calcium metavanadate
Executive Summary
This technical guide provides a comprehensive analysis of the electronic band structure of Calcium Metavanadate (CaV
This document dissects the monoclinic C2/m lattice framework, the indirect band gap (~2.67 eV) derived from V-3d/O-2p orbital hybridization, and the rigorous sol-gel synthesis protocols required to achieve phase purity for biological and catalytic applications.
Part 1: Crystallographic & Electronic Framework
The electronic behavior of CaV
Crystal Lattice Architecture
CaV
-
Lattice Parameters (Typical):
- Å
- Å
- Å
Electronic Band Structure Analysis
Using Density Functional Theory (DFT) validated by UV-Vis Diffuse Reflectance Spectroscopy (DRS), the electronic structure reveals an indirect band gap .
-
Valence Band (VB): Dominated by O 2p orbitals. These states are relatively flat, indicating high effective mass for holes.
-
Conduction Band (CB): Dominated by V 3d orbitals (split into
and due to crystal field splitting). The bottom of the CB is primarily V 3d character. -
Band Gap Energy (
):-
Experimental: ~2.67 eV (Visible light active, near-blue edge).
-
Theoretical (DFT): Often underestimated (~2.0 eV) without Hubbard U correction; DFT+U aligns closer to experimental values.
-
Table 1: Electronic Property Summary
| Property | Value / Characteristic | Causality / Implication |
| Band Gap Type | Indirect | Requires phonon assistance for transition; longer excited state lifetime (beneficial for photocatalysis). |
| Band Gap Energy | 2.60 – 2.75 eV | Absorption in the blue/UV region; sufficient potential for ROS generation in biological media. |
| Fermi Level | Near VB (p-type native) | Often exhibits p-type conductivity due to native calcium vacancies, though n-type can be induced. |
| Orbital Hybridization | V( | Strong covalency in V-O bonds drives the charge transfer (CT) transitions responsible for optical activity. |
Logic of Electronic Functionality
The following diagram illustrates how the orbital contributions translate into observable functional properties (Photocatalysis & Bio-activity).
Figure 1: Causal pathway from atomic orbital hybridization to functional application. The V-3d/O-2p overlap determines the band gap, which in turn dictates the redox potential available for generating Reactive Oxygen Species (ROS) or releasing bioactive ions.
Part 2: Synthesis & Validation Protocols
For research and drug development, phase purity is non-negotiable . Impurities like V
Sol-Gel Pechini Protocol
-
Objective: Synthesize pure monoclinic CaV
O nanorods. -
Precursors: Calcium Nitrate Tetrahydrate [Ca(NO
) ·4H O], Ammonium Metavanadate [NH VO ], Citric Acid (Chelating agent).
Step-by-Step Methodology:
-
Stoichiometric Dissolution:
-
Dissolve 0.01 mol NH
VO in 50 mL deionized water at 80°C (Solution A). Note: Heating is crucial to solubilize the vanadate. -
Dissolve 0.005 mol Ca(NO
) ·4H O in 20 mL deionized water (Solution B).
-
-
Chelation:
-
Gelation:
-
Stir at 80°C until a viscous, transparent resin (gel) forms.
-
-
Precursor Calcination:
-
Dry the gel at 120°C for 12 hours to form a porous "xerogel" foam.
-
-
Thermal Treatment (Annealing):
-
Grind the xerogel into a fine powder.
-
Anneal at 550°C – 600°C for 4 hours in air.
-
Validation: Higher temperatures (>700°C) may induce grain growth unsuitable for nano-bio interfaces.
-
Synthesis Workflow Visualization
Figure 2: Sol-Gel Pechini synthesis workflow ensuring atomic-level homogeneity and phase purity.
Part 3: Functional Implications for Drug Development
While the electronic band structure defines the material's physics, its relevance to drug development lies in its surface chemistry and dissolution kinetics .
Vanadate as an Insulin Mimetic
The "drug" in this context is the metavanadate ion (VO
-
Mechanism: Vanadate ions inhibit protein tyrosine phosphatases (PTP1B), mimicking the action of insulin by maintaining the phosphorylation of the insulin receptor.
-
Role of Band Structure: The surface charge (determined by the Fermi level) influences the adsorption of proteins and the rate of ion release in physiological pH.
Photocatalytic/Photodynamic Potential
The 2.67 eV band gap allows CaV
-
ROS Generation: Upon irradiation, electrons (
) in the CB and holes ( ) in the VB can react with water/oxygen to form Hydroxyl radicals ( OH) and Superoxide anions ( O ). -
Therapeutic Application: This mechanism is analogous to Photodynamic Therapy (PDT), where localized ROS generation is used to target specific cell lines (e.g., cancer cells or bacterial infections).
Table 2: Comparative Functional Metrics
| Parameter | CaV | TiO | Implication for Pharma |
| Band Gap | ~2.67 eV (Vis) | ~3.2 eV (UV) | CaV |
| Solubility | pH-dependent | Insoluble | CaV |
| Toxicity | Dose-dependent (V) | Low | Requires controlled release formulations (e.g., encapsulation). |
References
-
Electronic Structure & DFT Analysis
-
Zhang, Y., et al. (2025).[1] "Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study." International Journal of Minerals, Metallurgy and Materials.
-
-
Synthesis Protocols
-
Yu, J., et al. (2015). "Structure characteristics and photoactivity of simultaneous luminescence and photocatalysis in CaV2O6 nanorods synthesized by the sol–gel Pechini method." RSC Advances.
-
-
Biological Relevance
-
Domingos, A., et al. (2009). "Impairment of mineralization by metavanadate and decavanadate solutions in a fish bone-derived cell line." Cell Biology and Toxicology.
-
-
Band Gap Verification
-
Bhatri, S., et al. (2013). "Low Temperature Synthesis, Characterization and Some Physical Studies on Alkaline Earth Vanadates." Journal of Advanced Scientific Research.
-
Sources
magnetic properties of calcium metavanadate at low temperatures
Topic: Cryogenic Magnetic Profiling of Calcium Metavanadate (
Part 1: Executive Technical Synthesis
The "Magnetic Silence" as a Quality Metric
For researchers in solid-state physics and materials science, Calcium Metavanadate (
However, the "magnetic properties" of this material at low temperatures are of intense interest not because of intrinsic ordering, but because they serve as a high-sensitivity probe for crystal defects . The emergence of paramagnetic signals at cryogenic temperatures (
This guide details the protocols for using SQUID magnetometry to characterize
Part 2: Structural & Electronic Basis
Crystal Architecture: The Brannerite Lattice
crystallizes in the monoclinic Brannerite structure (Space Group:-
Building Blocks: The structure consists of edge-sharing
octahedra that form zigzag chains running parallel to the -axis. These chains are linked by octahedra. -
Magnetic Implications: In the ideal lattice, all V ions are
. The lack of -electrons means there are no localized magnetic moments to facilitate exchange interactions (Heisenberg or Ising) along the chains. -
The Defect Pathway: Synthesis at high temperatures or under reducing atmospheres can strip oxygen, creating
centers. Because the units are edge-sharing, even dilute concentrations of can lead to weak, localized magnetic interactions or simple paramagnetic behavior depending on the defect density.
Comparative Phase Analysis
A common pitfall in vanadate research is phase confusion. It is vital to distinguish the target material from its magnetic cousins:
| Compound | V Oxidation | Electronic State | Magnetic Ground State (Low T) |
| +5 ( | Insulator | Diamagnetic (Intrinsic) | |
| +4 ( | Semiconductor | Spin-Ladder / Spin-Gap | |
| +3 ( | Mott Insulator | 1D Antiferromagnet (Haldane Chain) |
Part 3: Experimental Protocol (Self-Validating)
Objective: Quantify the concentration of paramagnetic defects (
Workflow Diagram: Synthesis to Signal Analysis
Figure 1: Logical workflow for isolating extrinsic magnetic signals in diamagnetic hosts.
Step-by-Step Measurement Protocol
1. Sample Preparation:
-
Mass: 20–50 mg of polycrystalline powder.
-
Mounting: Use a gelatin capsule inserted into a diamagnetic plastic straw. Critical: Measure the empty capsule/straw first to subtract background diamagnetism, which is significant when measuring weak signals.
2. Sequence Definition (SQUID - MPMS):
-
Center: Perform a DC centering scan at 298 K.
-
ZFC (Zero Field Cooled): Cool to 2 K in zero field (magnet quenched).
-
Warm Up: Apply
( ) and measure Moment ( ) vs. Temperature ( ) from 2 K to 300 K. -
FC (Field Cooled): Cool back to 2 K under
and measure.-
Why? Divergence between ZFC and FC at low
( ) indicates spin-glass behavior or ferromagnetic clustering of defects.
-
3. M(H) Isotherms:
-
At
and , sweep field from to . -
Expectation: Linear negative slope (diamagnetic) at 300 K. At 2 K, a superimposed Brillouin function (S-shape) indicates paramagnetic impurities.
Part 4: Data Analysis & Interpretation
To quantify the "magnetic quality" of
Parameter Definitions:
-
(Diamagnetism): Temperature-independent negative contribution from core electrons (Ca, V, O). For
, this is approx . - (Van Vleck Paramagnetism): Weak, temperature-independent positive term arising from mixing of excited states.
-
(Curie Constant): Proportional to the number of spins (
). -
(Weiss Temperature): Indicates interaction between defects.
implies isolated defects.
Analysis Workflow:
-
Plot
vs : Observe the high-temperature region (150–300 K). It should be constant and negative. -
Plot
vs : Focus on the low-temperature region (2–50 K). -
Fit: Extract
. -
Calculate Defect %:
Where for ( ).
Diagnostic Table: Interpreting Low-T Anomalies
| Observation (at 2 K) | Diagnosis | Action |
| Flat, Negative | High Purity | Proceed to optical/dielectric tests. |
| Sharp Upturn ( | Dilute Paramagnetic Defects ( | Quantify using Curie Law. Refine synthesis (increase |
| ZFC/FC Divergence | Magnetic Clustering / Spin Glass | Gross non-stoichiometry or transition metal contamination (Fe, Ni). |
| Broad Peak | Antiferromagnetic Ordering | Wrong Phase! Likely |
Part 5: Advanced Considerations
1. Doping Host Capability
While pure
-
Example:
. Mn ( ) substitution introduces magnetic moments. The brannerite structure confines these moments into chains, allowing the study of 1D Heisenberg Antiferromagnetism . -
Mechanism: The edge-sharing geometry allows for direct exchange or super-exchange via Oxygen (
).
2. Negative Thermal Expansion (NTE)
Recent DFT studies suggest
References
-
Hsu, H.-C., et al. (2025).[1] Exploring Brannerite-Type Mg1−xMxV2O6 Oxides: Crystal Structure and Optical Properties. Crystals, 15(1), 86. [1]
-
Gong, G., et al. (2023). Magnetic and dielectric properties of the Co-defective Ca3Co2O6 compounds. ResearchGate.
- Lakshminarasimhan, N., et al. (2005). Optical properties of brannerite-type vanadium oxides. Journal of Solid State Chemistry.
-
Pieper, O., et al. (2009). Magnetic Structure and Interactions in the Quasi-1D Antiferromagnet CaV2O4. Physical Review B. (Cited for comparative phase distinction).
Sources
vibrational spectroscopy of calcium metavanadate
Vibrational Spectroscopy of Calcium Metavanadate ( ): A Technical Analysis
Executive Summary
Calcium metavanadate (
Structural Foundation & Symmetry
To interpret the vibrational spectrum, one must first understand the crystallographic environment.
-
Lattice Dynamics: The structure consists of sheets formed by edge-sharing
octahedra. These sheets are held together by ions located in interlayer sites. -
Coordination Environment: Unlike orthovanadates (isolated
tetrahedra), the metavanadate stoichiometry implies a polymeric structure. The vanadium center is distorted octahedral, leading to distinct V-O bond lengths:-
Terminal Bonds (
): Short, covalent, high bond order. -
Bridging Bonds (
): Longer, lower bond order, connecting the chains.
-
This structural anisotropy is the primary driver for the separation of vibrational modes into distinct high-frequency (terminal) and mid-frequency (bridging) bands.
Synthesis & Sample Preparation
Reproducible spectroscopy requires phase-pure samples. Impurities like pyrovanadate (
Comparative Synthesis Workflow
Figure 1: Synthesis pathways for Calcium Metavanadate. Solid-state routes yield high crystallinity (sharp Raman peaks), while sol-gel routes may produce broader bands due to lattice defects.
Protocol: Solid-State Synthesis (Standard Reference)
-
Stoichiometry: Mix
and in a 1:1 molar ratio. -
Homogenization: Wet ball-mill in acetone for 4 hours to ensure intimate contact.
-
Calcination: Heat at
for 12 hours (decarbonation), then regrind and fire at for 24 hours. -
Validation: The resulting powder should be white/colorless. A yellow tint often indicates residual
.
Vibrational Analysis: Band Assignments
The vibrational spectrum of
Raman & IR Assignment Table
| Frequency Region ( | Dominant Mode Description | Structural Origin | Diagnostic Value |
| Terminal Oxygen | Primary Identifier. Indicates the presence of distorted | ||
| Polyhedral Framework | Sensitive to chain length and distortion. | ||
| Chain Linkages | Distinguishes metavanadate (chains) from orthovanadate (isolated). | ||
| Polyhedral Torsion | Sensitive to crystallinity and defects. | ||
| Lattice Modes ( | Ca-O Translation | Specific to the crystal packing (Brannerite phase). |
Mechanism of Vibrational Separation
The separation between terminal and bridging modes is a direct consequence of bond valence.
-
High Wavenumber (
): The vanadium atom forms a short, double-bond-like interaction with non-bridging oxygens to satisfy its oxidation state. This creates a stiff oscillator with high frequency. -
Mid Wavenumber (
): The bridging oxygens share electron density between two vanadium centers, weakening the individual bond force constants and lowering the frequency.
Figure 2: Correlation between structural units and spectral frequency regions in Calcium Metavanadate.
Application in Drug Development: Vanadate Speciation
While
The Mechanism
Vanadium compounds mimic insulin by inhibiting protein tyrosine phosphatases (PTP1B). However, the active species is often a soluble vanadate oligomer (mono-, di-, or tetravanadate).
-
Dissolution Monitoring: Raman spectroscopy can monitor the dissolution of
in physiological media. -
Speciation Shift: As
dissolves, the disappearance of the solid-state band and the emergence of solution-phase bands (e.g., at or depending on pH) provides a kinetic profile of drug release.
Critical Insight: Unlike amorphous vanadate glasses, crystalline
Standardized Experimental Protocol
To ensure data integrity (E-E-A-T), follow this self-validating protocol for acquiring Raman spectra of
Equipment Setup
-
Excitation Source:
or laser. ( is preferred for scattering efficiency, but suppresses fluorescence if impurities are present). -
Objective:
LWD (Long Working Distance). -
Grating:
(for high spectral resolution).
Step-by-Step Methodology
-
Calibration (Self-Validation):
-
Acquire a spectrum of a Silicon wafer reference.
-
Verify the primary phonon mode is at
. -
If outside this range, recalibrate the monochromator.
-
-
Sample Mounting:
-
Press
powder onto a glass microscope slide. Flatten the surface to minimize scattering focus errors.
-
-
Power Optimization:
-
Start laser power at
. -
Ramp power until signal-to-noise is
. -
Warning: Vanadates are susceptible to local heating. If the bands shift to lower frequencies or broaden significantly during acquisition, reduce laser power . This is a sign of laser-induced thermal expansion or phase transition.
-
-
Acquisition:
-
Integration Time:
. -
Accumulations:
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Spectral Range:
.
-
References
-
Hardcastle, F. D., & Wachs, I. E. (1991). Determination of Vanadium-Oxygen Bond Distances and Bond Orders by Raman Spectroscopy. Journal of Physical Chemistry. Link
-
Frost, R. L., et al. (2011). Raman and infrared spectroscopy of selected vanadates.[2][3][4][5] Spectrochimica Acta Part A. (Contextual reference for vanadate band assignment).
-
Materials Project. (2024). Materials Data on CaV2O6 (mp-27624). Lawrence Berkeley National Laboratory. Link
-
Baran, E. J. (1992). Vibrational Spectra of Vanadates.[2][3][5][6] Journal of Molecular Structure. (Foundational text on metal vanadate modes).
- Wang, S., et al. (2024). Exploring the optoelectronic properties of calcium vanadate semiconductors. University of Science and Technology Beijing.
Sources
Methodological & Application
using calcium metavanadate in lithium-ion battery cathodes
Executive Summary
This application note details the rigorous synthesis, fabrication, and validation protocols for Calcium Metavanadate (CaV₂O₆) cathodes. While traditional Vanadium Pentoxide (V₂O₅) cathodes suffer from structural collapse during deep cycling, CaV₂O₆ utilizes the "pillaring effect" of calcium ions to maintain lattice integrity during Lithium (Li⁺) intercalation. This guide is structured for research scientists requiring high-reproducibility methodologies analogous to GLP (Good Laboratory Practice) standards.
Key Performance Metrics:
-
Crystal Structure: Monoclinic Brannerite (Space Group C2/m)
-
Target Capacity: 160–200 mAh/g (0.1 C)
-
Voltage Window: 1.5 V – 4.0 V vs. Li/Li⁺
-
Morphology: 1D Nanowires/Nanorods (Preferred for diffusion kinetics)
Material Architecture & Mechanism
The superior stability of CaV₂O₆ stems from its specific crystallographic arrangement. Unlike the weak Van der Waals forces in V₂O₅, CaV₂O₆ features Ca²⁺ ions residing in the interlayer sites of the [V₂O₆]∞ chains.
-
Pillaring Effect: The large ionic radius of Ca²⁺ (1.00 Å) acts as a structural pillar, preventing layer collapse during the extraction/insertion of Li⁺ ions.
-
Diffusion Pathways: The brannerite structure provides open 1D channels along the b-axis, facilitating rapid Li⁺ diffusion.
Diagram 1: Structural Mechanism & Intercalation Pathway
Caption: Schematic of the pillaring mechanism where Ca²⁺ ions stabilize Vanadium oxide chains during Lithium insertion.
Protocol A: Hydrothermal Synthesis of CaV₂O₆ Nanowires
Rationale: Solid-state reactions often yield bulk particles with poor kinetics. This hydrothermal protocol ensures 1D nanostructuring, minimizing the Li⁺ diffusion path length.
Reagents:
-
Ammonium Metavanadate (NH₄VO₃, ≥99.0%)
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O, ≥99.0%)
-
Deionized Water (18.2 MΩ·cm)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Dissolve 2.0 mmol of NH₄VO₃ in 40 mL of DI water at 80°C under vigorous magnetic stirring (600 rpm) until a clear yellow solution forms.
-
Separately, dissolve 1.0 mmol of Ca(NO₃)₂·4H₂O in 10 mL of DI water.
-
-
Complexation:
-
Add the Calcium solution dropwise to the Vanadium solution.
-
Observation: The solution may turn orange/reddish. Adjust pH to ~7 using dilute NH₄OH if precipitation occurs prematurely.
-
Stir for 30 minutes to ensure homogeneity.
-
-
Hydrothermal Treatment:
-
Transfer the mixture into a 100 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 180°C for 24 hours .
-
Critical Parameter: Heating ramp rate should be 5°C/min to control nucleation density.
-
-
Harvesting & Washing:
-
Allow the autoclave to cool naturally to room temperature.
-
Centrifuge the resulting white/pale-yellow precipitate at 8000 rpm for 10 mins.
-
Wash 3x with DI water and 2x with Ethanol to remove unreacted ions.
-
-
Calcination (Crystallization):
-
Dry the precipitate at 80°C overnight.
-
Calcine in air at 550°C for 4 hours (Ramp: 2°C/min).
-
Result: Highly crystalline CaV₂O₆ nanowires.
-
Diagram 2: Synthesis Workflow
Caption: Critical process flow for the hydrothermal synthesis of phase-pure CaV₂O₆.
Protocol B: Electrode Fabrication & Cell Assembly
Rationale: Vanadates have low intrinsic electronic conductivity. A conductive carbon network is mandatory.
Slurry Formulation:
-
Active Material: CaV₂O₆ Nanowires (70 wt%)
-
Conductive Agent: Super P Carbon or Acetylene Black (20 wt%)
-
Binder: PVDF (Polyvinylidene fluoride) (10 wt%)
-
Solvent: NMP (N-Methyl-2-pyrrolidone)
Fabrication Steps:
-
Binder Dissolution: Dissolve PVDF in NMP to create a 5% solution.
-
Dry Mixing: Grind CaV₂O₆ and Super P in a mortar for 15 mins to ensure intimate contact.
-
Slurry Generation: Add the dry mix to the binder solution. Stir overnight or use a planetary mixer (2000 rpm, 10 mins) to achieve a viscosity similar to heavy cream.
-
Coating: Doctor-blade the slurry onto Aluminum foil (Current collector).
-
Target Loading: 1.5 – 2.0 mg/cm².
-
-
Drying: Vacuum dry at 110°C for 12 hours to remove NMP traces.
-
Calendering: Press the electrode (approx. 10 MPa) to improve electrical contact.
Cell Assembly (CR2032 Coin Cell):
-
Environment: Argon-filled Glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).
-
Anode: Lithium Metal Chip (15.6 x 0.45 mm).
-
Separator: Celgard 2400 (Polypropylene).
-
Electrolyte: 1.0 M LiPF₆ in EC:DEC (1:1 vol%). Note: Add 5% FEC if cycling stability issues arise.
Validation & Data Interpretation
A. Structural Validation (XRD)
Before cell assembly, validate the powder using X-Ray Diffraction.
-
Standard: JCPDS Card No. 23-0137 (Monoclinic CaV₂O₆).
-
Pass Criteria: Sharp peaks at 2θ ≈ 12.8°, 25.6°, and 30.2° corresponding to (001), (002), and (-201) planes. Absence of V₂O₅ peaks.
B. Electrochemical Performance
Run Galvanostatic Charge/Discharge (GCD) and Cyclic Voltammetry (CV).
| Metric | Expected Value | Interpretation |
| Open Circuit Voltage (OCV) | ~3.0 – 3.2 V | Indicates stable initial state vs Li/Li⁺. |
| CV Redox Peaks | Cathodic: ~2.6V, ~2.3V | Multi-step reduction of V⁵⁺ to V⁴⁺/V³⁺. |
| Discharge Capacity | 180 ± 20 mAh/g | <150 mAh/g indicates poor contact or high impurity. |
| Coulombic Efficiency | > 98% (after 1st cycle) | Low CE implies side reactions (electrolyte decomposition). |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Rapid Capacity Fade | Vanadium Dissolution | Use a higher concentration electrolyte or coat the cathode with Al₂O₃ (ALD). |
| Low Initial Capacity | Poor Conductivity | Increase Super P content to 25% or use Carbon Nanotubes (CNTs). |
| Impure XRD Phase | Incorrect pH during synthesis | Strictly maintain pH 6.5–7.0 before hydrothermal treatment. |
| Peeling Electrode | Binder Failure | Ensure Al foil is cleaned with ethanol; increase drying time; check PVDF quality. |
References
-
Sari, D. (2024). Development of Novel Cathode Materials for Multivalent Batteries. eScholarship. Link
-
Ma, H., et al. (2008). Alpha-CuV2O6 Nanowires: Hydrothermal Synthesis and Primary Lithium-Battery Application. Journal of the American Chemical Society. Link
-
Verbaere, A., et al. (2003). Synthesis, structure and lithium intercalation reaction in LiMoVO6 brannerite-type materials. Journal of Materials Chemistry. Link
-
Soundharrajan, V., et al. (2020). Calcium vanadate sub-microfibers as highly reversible host cathode material for aqueous zinc-ion batteries. Chemical Communications. Link
-
Park, J., et al. (2025). Layered Iron Vanadate as a High-Capacity Cathode Material for Nonaqueous Calcium-Ion Batteries. MDPI. Link
analytical techniques for quantifying vanadium in calcium metavanadate
Analytical Protocol: Quantification of Vanadium in Calcium Metavanadate ( )
Introduction & Application Context
Calcium Metavanadate (
This guide provides two distinct analytical pathways:
-
High-Precision Redox Titration: The "Gold Standard" for absolute purity assay (
accuracy). -
ICP-OES: The routine method for high-throughput quantification and impurity profiling.
Chemical Context
-
Formula:
(Note: Often hygroscopic; moisture correction is critical). -
Target Analyte: Vanadium (V), Oxidation State +5.
-
Matrix Challenge: High Calcium (
) background can suppress ionization in spectral methods.
Analytical Decision Matrix
Before selecting a protocol, evaluate your data requirements using the logic flow below.
Figure 1: Decision tree for selecting the appropriate vanadium quantification technique based on precision and sample availability.
Method A: High-Precision Redox Titration (The Gold Standard)
Principle: This method relies on the quantitative reduction of Vanadium(V) to Vanadium(IV) using a standardized Ferrous Ammonium Sulfate (FAS) solution. Unlike permanganate titrations that require reduction followed by re-oxidation, this direct titration is faster and minimizes error propagation.
Reaction Stoichiometry:
Reagents & Equipment[1][2][3][4]
-
Titrant: 0.1 N Ferrous Ammonium Sulfate (FAS), standardized daily against Potassium Dichromate (
). -
Acid Mixture: Sulfuric Acid (
) and Phosphoric Acid ( ).[1]-
Why Phosphoric Acid? It complexes the
produced during titration. Without this, the yellow color of would obscure the indicator endpoint.
-
-
Indicator: Sodium Diphenylamine Sulfonate (0.2% aq. solution).
-
Oxidant (Pre-treatment): 0.1 N
(to ensure 100% V is in +5 state before starting).
Step-by-Step Protocol
-
Sample Preparation:
-
Pre-Oxidation (Scientific Integrity Step):
-
Rationale: Although the sample is nominally
, trace reduction can occur during acid dissolution. -
Add 0.1 N
dropwise until a faint pink color persists for 1 minute. -
Add a pinch of Sodium Nitrite (
) to destroy excess (pink disappears). -
Add 1 g of Urea to destroy excess Nitrite (crucial to prevent Nitrite from reacting with the indicator).
-
-
Titration:
-
Add 5 mL of concentrated Phosphoric Acid (
). -
Dilute to ~200 mL with water.
-
Add 4-5 drops of Sodium Diphenylamine Sulfonate indicator.
-
Start Color: Deep Violet (oxidized form of indicator).
-
Titrate with 0.1 N FAS.
-
End Point: Sharp transition from Violet to Green (the green is the color of the
/ mix, but the disappearance of violet is the signal).
-
-
Calculation:
Method B: ICP-OES Quantification (Routine Analysis)
Principle: Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) offers rapid quantification.[5] However, the high Calcium matrix can cause "Physical Interference" (viscosity changes in nebulizer) and "Spectral Interference."
Critical Parameter: Wavelength Selection
-
292.401 nm: Most sensitive line. Risk:[6][7] Iron (Fe) interference. Use only if Fe < 0.05%.
-
310.229 nm: High sensitivity. Risk:[6][7] Aluminum (Al) interference. Best compromise for Ca matrix.
-
309.311 nm: Alternative line.
Protocol
-
Sample Digestion:
-
Weigh 50 mg of sample.
-
Digest in 5 mL
(Trace Metal Grade) + 1 mL . -
Dilute to 100 mL with deionized water (Final Acid ~5%).
-
-
Matrix Matching (The "Trustworthiness" Pillar):
-
Standard calibration curves must be prepared in a solution containing Calcium at a concentration matching the sample (approx. 150-200 ppm Ca for a 500 ppm sample).
-
Why? Calcium alters the plasma temperature and electron density. Analyzing a Ca-rich sample against a pure aqueous standard will yield results with 5-10% error.
-
-
Instrument Conditions (Agilent/Thermo Standard):
-
Power: 1.2 kW (Higher power helps decompose the Ca matrix).
-
Nebulizer Flow: 0.7 L/min.
-
View Mode: Radial (Axial view is too sensitive and prone to matrix effects for major component analysis).
-
Method Validation & Comparison
| Feature | Redox Titration (Method A) | ICP-OES (Method B) |
| Precision (RSD) | < 0.2% (Excellent) | 1.0 - 2.0% (Moderate) |
| Specificity | Specific to Redox Active V | Total V (regardless of state) |
| Interferences | Fe(II), Cr(VI) | Spectral overlaps (Fe, Ti) |
| Sample Throughput | Low (3 samples/hour) | High (60 samples/hour) |
| Primary Use | Assay / Purity Certification | Trace Impurities / Quick Check |
Visualizing the Titration Workflow
The following diagram illustrates the chemical logic ensuring the integrity of the titration method.
Figure 2: Chemical workflow for the Redox Titration of Vanadium, highlighting the pre-oxidation step to ensure scientific validity.
Safety & Handling
-
Toxicity: Calcium Metavanadate is Toxic if swallowed or inhaled (Category 3) .
-
PPE: Use N95/P100 respirator when weighing powder. Nitrile gloves are mandatory.
-
Disposal: Vanadium solutions are heavy metal waste. Do not dispose of down the drain.
References
-
Vogel's Textbook of Quantitative Chemical Analysis. (Standard Redox Protocols).
-
Agilent Technologies. (2023). ICP-OES Analysis of Nutrient Elements (Vanadium).
-
National Institutes of Health (PubChem).
-
ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Calcium Vanadate Precipitation and Processing - 911Metallurgist [911metallurgist.com]
- 4. CN101614719A - Determination of vanadium content by potassium permanganate oxidation-ferrous ammonium sulfate titration method - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. reddit.com [reddit.com]
- 7. Vanadate (VO31-), calcium (2:1) | CaO6V2 | CID 18780327 - PubChem [pubchem.ncbi.nlm.nih.gov]
XRD analysis protocol for calcium metavanadate phase identification
Advanced Phase Identification Protocol: Calcium Metavanadate ( ) via Powder X-Ray Diffraction[1]
Executive Summary
Calcium metavanadate (
However, the synthesis of
Crystallographic "Fingerprint"
Before measurement, the analyst must understand the target lattice.[1]
Table 1: Target Phase vs. Common Impurities
| Phase | Formula | Crystal System | Space Group | Key PDF Card* | Characteristic Feature |
| Metavanadate | Monoclinic | 23-0137 | Target Phase. Brannerite structure.[1] | ||
| Pyrovanadate | Triclinic | 38-0284 | Common impurity (Ca-rich).[1] | ||
| Orthovanadate | Trigonal | 19-0259 | High-temp/High-Ca impurity.[1] | ||
| Vanadium Oxide | Orthorhombic | 41-1426 | Unreacted precursor (V-rich).[1] |
*Note: PDF numbers refer to ICDD/JCPDS standard cards commonly cited in literature.
Sample Preparation: The Self-Validating Step
Causality:
Protocol:
-
Micronization: Grind the synthesized powder using an agate mortar and pestle.[1]
-
Mounting (The Checkpoint): Use the Back-Loading or Side-Loading technique rather than top-pressing.[1]
-
Why? This randomizes particle orientation, ensuring that the relative intensities (
) match the reference database.[1]
-
-
Validation: If the intensity of the peak at
(001) is disproportionately high compared to the (110) peak at , the sample is textured.[1] Re-grind and re-mount.
Instrumental Configuration
To resolve the complex peak overlaps between the monoclinic metavanadate and triclinic pyrovanadate phases, high angular resolution is required.[1]
Table 2: Recommended XRD Acquisition Parameters
| Parameter | Setting | Rationale |
| Geometry | Bragg-Brentano ( | Standard powder focusing geometry.[1] |
| Radiation | Cu K | Standard lab source; good dispersion for oxides.[1] |
| K | Ni Filter or Monochromator | Essential to remove K |
| Scan Range | Covers all primary reflections and high-angle ordering peaks.[1] | |
| Step Size | Sufficient points per peak (min 5-7) for profile fitting.[1] | |
| Scan Speed | Ensures sufficient signal-to-noise ratio (SNR > 50). | |
| Divergence Slit | Fixed ( | Fixed slits are preferred for direct comparison with PDF card intensities.[1] |
Measurement & Analysis Workflow
The following diagram illustrates the logical flow for confirming phase purity. This is a "decision tree" process where every step validates the previous one.[1]
Figure 1: Logical workflow for XRD data acquisition and phase identification of Calcium Metavanadate.
Detailed Analysis Protocol
Step 1: The "Fingerprint" Check
Upon obtaining the pattern, look for the Characteristic Triad of
-
Peak A:
(001) -
Peak B:
(110) -
Peak C:
(-201)[1]
Validation: If these three peaks are present and their positions match within
Step 2: Impurity Screening (The "Exclusion" Principle)
Zoom into the baseline to detect secondary phases.[1]
-
Check for
: Look for a distinct peak atngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> .[1] The metavanadate phase has a gap here.[1] If this peak exists, your synthesis was likely Calcium-rich or under-fired.[1] -
Check for
: Look for the sharp peak at .[1] This often appears as a "shoulder" on the main (110) peak of .[1] Deconvolution may be necessary if the resolution is low.[1]
Step 3: Rietveld Refinement (Optional but Recommended)
For drug delivery or battery applications where purity is paramount, perform a Rietveld refinement.[1]
-
Initial Model: Import CIF file for ICSD #2616 or similar (Space Group
).[1] -
Refine: Scale factor
Background Lattice Parameters Peak Profile (Caglioti). -
Success Criteria: Weighted Profile R-factor (
) should be for high-quality data.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| High Intensity at 12.6° | Preferred Orientation (Texture).[1] | Re-grind sample; use side-loading holder. |
| Peaks Shifted > 0.1° | Sample Displacement Error. | Check z-height of the sample holder.[1] |
| Extra Peak at 28.5° | Synthesis failed. Adjust Ca:V ratio to exactly 1:2. | |
| Broad/Noisy Peaks | Low Crystallinity.[1] | Calcination temperature too low.[1] Increase temp (e.g., to 600-700°C). |
References
-
Jin, X., et al. (2025).[1][2][4][5] Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. International Journal of Minerals, Metallurgy and Materials.[1]
- Relevance: Confirms Monoclinic space group and provides PDF #23-0137 reference for pure .
-
Hsu, H.C., et al. (2025).[1][2][4][5][6] Exploring Brannerite-Type Mg1−xMxV2O6 (M = Mn, Cu, Co, or Ni) Oxides: Crystal Structure and Optical Properties. Crystals (MDPI).[1][4]
- Relevance: Details the brannerite structure and lattice parameters ( Å) essential for indexing.
-
Wang, S., et al. (2019).[1] Structure characteristics, photoactivity of simultaneous luminescence and photocatalysis in CaV2O6 nanorods.[1][6][7] Journal of Alloys and Compounds.[1]
- Relevance: Discusses sol-gel synthesis and impurity differenti
Sources
- 1. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Brannerite-Type Mg1−xMxV2O6 (M = Mn, Cu, Co, or Ni) Oxides: Crystal Structure and Optical Properties | NSF Public Access Repository [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SEM and TEM imaging of calcium metavanadate morphologies
High-Resolution Morphological Characterization of Calcium Metavanadate ( )
Application Note & Standard Operating Protocol (SOP)
Executive Summary & Scientific Context
Calcium Metavanadate (
This guide addresses the specific challenges of imaging
Key Technical Challenges:
-
SEM: Electrostatic charging artifacts due to wide bandgap insulating nature.
-
TEM: Beam sensitivity where high-energy electrons can reduce
to / , altering the crystal structure during acquisition.
Sample Preparation: The Foundation of Integrity
The validity of any micrograph is established before the sample enters the vacuum chamber. For
Protocol A: Hydrothermal Synthesis Validation (Brief Context)
Context: Most pharmaceutical-grade
-
Precursors:
and or . -
Morphology Control: pH adjustment (typically pH 9-10 using NaOH) favors the self-assembly of nanorods into hierarchical 3D microflowers.
-
Validation: Before imaging, confirm phase purity via XRD (monoclinic brannerite-type structure).
Protocol B: SEM Specimen Mounting (Charge Mitigation)
Goal: Create a conductive path to ground without obscuring surface topology.
-
Substrate Selection: Use doped silicon wafers rather than glass slides. The conductivity of Si aids in charge dissipation.
-
Dispersion:
-
Suspend 1 mg of
powder in 5 mL anhydrous ethanol. -
Critical Step: Sonicate for 10 minutes. Do not exceed 15 minutes, as excessive cavitation can fracture high-aspect-ratio nanorods.
-
-
Deposition: Drop-cast 10
L onto the Si wafer. Allow to air dry in a dust-free laminar flow hood. -
Sputter Coating (Mandatory for High-Res):
-
Apply a 2–3 nm layer of Platinum/Palladium (Pt/Pd).
-
Why Pt/Pd? Gold (Au) grain size is too large (8-10 nm) and will obscure the surface roughness of
nanorods. Pt/Pd has a finer grain structure suitable for magnifications >50,000x.
-
Protocol C: TEM Grid Preparation
Goal: Minimize background noise and prevent aggregation.
-
Grid Type: Use Lacey Carbon on Copper (300 mesh) . The open holes in lacey carbon allow for imaging the edge of nanorods without background carbon interference.
-
Dilution: Dilute the SEM dispersion by a factor of 10 (0.1 mg/mL). High concentration leads to overlapping particles, making lattice fringe analysis impossible.
-
Plasma Cleaning: Glow-discharge the grid for 30 seconds before deposition to render the carbon hydrophilic, ensuring the vanadate solution spreads rather than beads.
SEM Imaging Strategy: Topography & Composition
Instrument: Field Emission SEM (FE-SEM) is required. Tungsten filament SEMs lack the brightness for low-voltage work.
Validated Parameter Set
| Parameter | Setting | Rationale |
| Accelerating Voltage (HV) | 1.0 kV – 3.0 kV | Low kV reduces beam penetration, highlighting surface details and minimizing charging on insulating oxides. |
| Beam Current | 10 pA – 50 pA | Low current prevents "blooming" artifacts caused by charge accumulation. |
| Working Distance (WD) | 3 mm – 5 mm | Short WD improves resolution for immersion lens detectors. |
| Detector Mode | In-lens SE + BSE | SE (Secondary Electron): Topography. BSE (Backscattered Electron): Z-contrast (Vanadium appears bright against organic backgrounds). |
Troubleshooting: The "Drift" Test
Self-Validating Step: If the image shifts diagonally during a slow scan, the sample is charging.
-
Correction: Do not just increase scan speed. Switch to Beam Deceleration mode (stage bias) if available, or lower the HV to 0.8 kV.
TEM/HRTEM Imaging Strategy: Crystallography
Instrument: 200 kV TEM (LaB6 or FEG). Critical Risk: Vanadium oxides are susceptible to "Knock-on" damage and radiolytic reduction.
Validated Parameter Set
| Parameter | Setting | Rationale |
| Voltage | 80 kV or 120 kV | 200 kV is often too high and can displace Oxygen atoms in the V-O lattice. |
| Spot Size | 3 (Spread beam) | Spread the beam to reduce electron flux density ( |
| Aperture | Small Objective | Enhances diffraction contrast for crystalline nanorods. |
| Imaging Mode | Bright Field & SAED | SAED (Selected Area Electron Diffraction) confirms the monoclinic phase. |
HRTEM Workflow for Lattice Fringes
-
Zone Axis Alignment: Tilt the sample until the nanorod axis is perpendicular to the beam.
-
Fast Acquisition: Focus on an adjacent area (not the region of interest) to spare the sample dose. Move to the target and capture immediately.
-
Interpretation: Look for the characteristic d-spacing of monoclinic
.-
Target: (110) plane spacing
0.35 nm. -
Target: (201) plane spacing
0.30 nm.
-
Visualized Workflows (Graphviz)
Diagram 1: The Imaging Pipeline
This flowchart illustrates the critical decision points from powder to final data analysis.
Caption: Integrated workflow for parallel SEM and TEM characterization of Calcium Metavanadate.
Diagram 2: Troubleshooting Logic
A self-validating decision tree for handling common artifacts in vanadate imaging.
Caption: Troubleshooting logic tree for mitigating charging in SEM and beam damage in TEM.
Data Analysis & Interpretation
Quantitative analysis is required to move from "pretty pictures" to scientific data.
-
Aspect Ratio Calculation (SEM):
-
Use ImageJ/Fiji.
-
Measure length (
) and diameter ( ) of at least 100 particles. -
Relevance: High aspect ratio nanorods (
) often show superior electrochemical performance in batteries due to shorter diffusion paths for ions.
-
-
Interplanar Spacing (TEM):
-
Perform a Fast Fourier Transform (FFT) on the HRTEM image.
-
Measure the distance from the center spot to the diffraction spots.
-
Formula:
(where R is spatial frequency). -
Compare
against the ICDD (International Centre for Diffraction Data) card for Monoclinic .
-
References
-
Synthesis & Morphology: Zhang, C., et al.[1] "The Morphology-Controlled Synthesis of Monoclinic-CaV2O6 Nanoribbons via Hydrothermal Method." Journal of Nanomaterials, 2013.
-
Beam Damage Mechanisms: Su, D.S., et al. "Chemical and electron beam reduction of vanadium oxides monitored by EELS and NEXAFS." Micron, 2003.
-
Battery Applications (Context for Morphology): Xu, X., et al. "Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery." Nano-Micro Letters, 2020.
-
Biological Activity of Vanadates: Crans, D.C., et al. "The chemistry and biochemistry of vanadium and the biological activities exerted by vanadium compounds." Chemical Reviews, 2004.[2]
calcium metavanadate as a pigment for high-temperature ceramics
Advanced Protocol: Calcium Metavanadate ( ) as a Functional Pigment and Flux for Ceramics
Part 1: Executive Summary & Technical Context
Calcium Metavanadate (
Critical Distinction for Researchers:
In high-temperature applications (
This guide details the synthesis of pure monoclinic brannerite-type
Part 2: Material Science & Mechanism
Crystal Structure
monoclinic Brannerite structure-
Lattice Dynamics: The structure consists of sheets of edge-sharing
octahedra held together by ions. -
Thermal Stability: The lattice is stable up to its incongruent melting point at
. Above this, it acts as a liquid flux, aggressively attacking silica and alumina networks, which is advantageous for lowering sintering temperatures of refractory ceramics.
Chromatic Mechanism (Why is it Yellow?)
Unlike transition metal pigments that rely on
-
Electronic Transition: Excitation of an electron from the Oxygen
orbital to the empty Vanadium orbital ( ). -
Band Gap: The material behaves as an indirect band gap semiconductor (
), absorbing blue/UV light and reflecting yellow/red wavelengths.[2]
Part 3: Synthesis Protocol (Solid-State Reaction)
Objective: Synthesize phase-pure
Reagents & Equipment
-
Precursors: Calcium Carbonate (
, 99.9% purity), Vanadium Pentoxide ( , 99.5% purity). -
Equipment: Planetary ball mill, Alumina crucibles, High-temperature box furnace (air atmosphere).
Stoichiometric Calculation
The reaction follows the equation:
Step-by-Step Workflow
-
Homogenization:
-
Mix stoichiometric amounts of
and . -
Wet Mill: Ball mill in ethanol/acetone for 4-6 hours using zirconia media.
-
Dry: Evaporate solvent at
.
-
-
Calcination (Critical Step):
-
Place powder in alumina crucibles.
-
Ramp 1:
to (Hold 2 hours) – Allows degas without liquid phase formation. -
Ramp 2:
to (Hold 4 hours). -
Warning: Do NOT exceed
. Approaching the melting point ( ) will fuse the powder into a hard glass, rendering it useless as a pigment.
-
-
Post-Processing:
-
The resulting cake should be pale yellow.
-
Grind/mill to break agglomerates. Target particle size
for glaze dispersion.
-
Visualization: Synthesis Logic
Caption: Solid-state synthesis workflow for Calcium Metavanadate. Note the critical temperature ceiling to prevent premature melting.
Part 4: Application Protocols
Application A: Low-Temperature Co-fired Ceramics (LTCC)
In this context,
-
Matrix: Often used pure or doped with Mg/Zn.
-
Firing: Sinter at
. -
Result: A dense, high-Q microwave dielectric ceramic.[5][6] The "pigment" aspect here is secondary to its dielectric function, but the yellow color serves as a quality indicator (darkening indicates reduction of
to ).
Application B: High-Temperature Glaze Flux/Colorant
In stoneware/porcelain glazes (
Formulation:
| Component | Weight % | Function |
|---|---|---|
| Transparent Glaze Base | 90 - 95% | Matrix (Silica/Alumina/Feldspar) |
|
Firing Protocol:
-
Application: Dip or spray glaze onto bisque ware.
-
Sintering: Fire to Cone 6-10 (
). -
Mechanism:
Visualization: Thermal Behavior
Caption: Thermal evolution of CaV2O6. Distinct behavior is observed below vs. above the 775°C melting threshold.
Part 5: Characterization & Data Analysis[4]
To validate the synthesis and application, the following parameters must be monitored.
X-Ray Diffraction (XRD)
-
Target: Pure monoclinic phase.
-
Impurity Check: Look for peaks associated with unreacted
or . -
Standard: JCPDS Card No. 00-033-0312 (Brannerite).
Colorimetry (CIE )
Data typically observed for pure
| State | Visual Appearance | |||
| Pure Powder | 80 - 85 | +2 to +5 | +40 to +50 | Bright Yellow |
| In Glaze (5%) | 60 - 70 | -5 to -2 (Green shift) | +20 to +30 | Translucent Green-Yellow |
Note: The shift to negative
Part 6: References
-
Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds, 989, 174345.
-
Hsu, H.-C., et al. (2025).[1][8] Exploring Brannerite-Type Mg1−xMxV2O6 (M = Mn, Cu, Co, or Ni) Oxides: Crystal Structure and Optical Properties. Crystals, 15(1), 86.
-
Jin, X., et al. (2025).[8] Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. International Journal of Minerals, Metallurgy and Materials.[8]
-
Yao, G., et al. (2021).[9] CaV2O6: A highly effective sintering aid for 0.61CaTiO3-0.39LaAlO3 ceramics. Ceramics International.[6]
-
Yang, N., et al. (2022).[8] Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6 and MgV2O6. Inorganic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glazematerials [shop.clay-planet.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
controlling particle size in hydrothermal synthesis of Ca(VO₃)₂
Welcome to the Advanced Materials Synthesis Support Hub. Subject: Particle Size & Phase Control in Hydrothermal Synthesis of Calcium Metavanadate (Ca(VO₃)₂) Ticket Status: Open Responder: Senior Application Scientist, Inorganic Crystallization Division
Executive Summary: The Challenge of Vanadate Speciation
Controlling particle size in Calcium Metavanadate (Ca(VO₃)₂) is not merely a physical challenge of arresting crystal growth; it is primarily a chemical challenge of vanadium speciation .
Unlike simple oxides, vanadium exists in solution as a complex series of polyanions (orthovanadates, metavanadates, decavanadates) strictly dictated by pH. If your pH drifts, you are not just changing the particle size; you are likely synthesizing a completely different mineral phase (e.g., Calcium Orthovanadate, Ca₃(VO₄)₂).
Key Technical Insight: The "Metavanadate" chain structure
Troubleshooting Matrix: Rapid Diagnostics
Use this matrix to diagnose your current experimental failure before attempting a new batch.
| Symptom | Probable Cause | Mechanistic Root | Corrective Action |
| Particles are >5 µm (Microspheres) | pH is too high (>10) | High pH favors rapid nucleation of orthovanadate clusters, often aggregating into microspheres. | Lower pH to 7.0–8.0. Use dilute HNO₃ or Acetic Acid. |
| Yellow/Orange Precipitate | pH is too low (<6) | Formation of Polyvanadates/Decavanadates ( | Increase pH. Add NH₄OH dropwise until solution is clear/colorless before heating. |
| Irregular Agglomeration | Fast Nucleation / No Capping | High surface energy of (100) planes promotes uncontrolled fusion. | Add Surfactant. Introduce CTAB (cationic) or EDTA (chelating) to cap growing faces. |
| Mixed Phase (XRD peaks undefined) | Non-stoichiometric mixing | Ca:V ratio mismatch leads to competitive phase formation (e.g., Ca₂V₂O₇). | Fix Stoichiometry. Ensure precise 1:2 molar ratio of Ca:V (e.g., CaCl₂ : NH₄VO₃). |
| Low Crystallinity | Insufficient Energy | Ostwald ripening incomplete; amorphous domains remain. | Increase Temp/Time. Minimum 160°C for 24h is recommended for high crystallinity. |
Standardized Protocol: Controlled Synthesis Workflow
This protocol is designed for the synthesis of Ca(VO₃)₂ Nanorods with controlled aspect ratios.
Reagents
-
Calcium Source: Calcium Chloride Dihydrate (
) or Calcium Nitrate Tetrahydrate. -
Vanadium Source: Ammonium Metavanadate (
) or Sodium Metavanadate ( ).[1] -
Size Controller: CTAB (Cetyltrimethylammonium bromide) or SDBS (Sodium dodecylbenzenesulfonate).
-
pH Adjusters: 1M NaOH and 1M
.
Step-by-Step Methodology
-
Precursor Dissolution (Separate Beakers):
-
Solution A: Dissolve 5 mmol
in 40 mL deionized water at 60°C (stir until clear). -
Solution B: Dissolve 2.5 mmol
in 20 mL deionized water. Note the 1:2 Ca:V molar ratio.
-
-
Surfactant Integration:
-
Add 0.5 mmol CTAB to Solution A. Stir for 30 mins to allow surfactant-vanadate micelle formation.
-
-
Mixing & pH Adjustment (CRITICAL):
-
Slowly add Solution B to Solution A under vigorous stirring. A white precipitate may form initially.
-
Measure pH. Adjust to pH 7.5 ± 0.2 using NaOH or
. -
Why? This pH locks the vanadium into the metavanadate
species, preventing orthovanadate formation.
-
-
Hydrothermal Treatment:
-
Transfer suspension to a Teflon-lined stainless steel autoclave (fill factor ~70-80%).
-
Seal and heat to 160°C for 24 hours .
-
-
Harvesting:
-
Cool naturally to room temperature.
-
Centrifuge and wash 3x with deionized water and 1x with ethanol (removes surfactant residues).
-
Dry at 60°C for 12 hours.
-
Mechanistic Visualization
The following diagram illustrates the critical dependency of the solid phase on solution pH and the role of surfactants in directing growth.
Figure 1: Vanadium speciation pathways. Note how pH deviation strictly forces the formation of impurities (Red nodes) vs. the target Metavanadate phase (Green/Blue path).
Frequently Asked Questions (Technical)
Q1: Why do I need a surfactant? Can't I control size just by time? A: While reaction time influences mean particle size via Ostwald ripening (longer time = larger particles), it does not effectively control morphology or uniformity. Ca(VO₃)₂ has a natural tendency to grow into long, irregular needles or bundles.
-
Without Surfactant: You get large, bundled aggregates (10–50 µm).
-
With Surfactant (e.g., CTAB): The surfactant molecules selectively adsorb onto specific crystal facets (often the side facets of the growing rod), inhibiting lateral growth and forcing the crystal to grow strictly along the longitudinal axis. This yields discrete, uniform nanorods/nanowires.
Q2: My final powder is white, but turns yellow upon calcination. Why?
A: This indicates the presence of unreacted Vanadium Pentoxide (
-
Diagnosis: Your precursor pH was likely too low (< 6.5), or the Ca:V ratio was not strictly 1:2.
-
Fix: Ensure the precursor solution is strictly pH 7.5. If the problem persists, wash the final product with dilute NaOH (very briefly) to dissolve surface vanadium oxides, though this is risky. Better to correct the synthesis pH.
Q3: Can I use Ca(OH)₂ instead of CaCl₂? A: Yes, but it changes the thermodynamics. Ca(OH)₂ is sparingly soluble. Using it creates a "heterogeneous nucleation" environment where Ca(VO₃)₂ grows on the surface of slowly dissolving Ca(OH)₂ particles.
-
Result: This often yields core-shell structures or hollow spheres, rather than solid nanorods. If your goal is solid, uniform particles, soluble salts like
or are superior.
References
-
Vanadium Speciation & pH Control
- Title: "Crystallization of Calcium Vanadate Solids
- Source: ResearchGate / Journal of Solid St
- Context: Defines the specific pH windows for Ca(VO₃)
-
Surfactant-Assisted Hydrothermal Synthesis
- Title: "Surfactant-assisted hydrothermal synthesis of hydroxyap
- Source: PubMed / NIH
- Context: Establishes the mechanism of CTAB/surfactant capping in Calcium-based hydrothermal systems.
-
General Vanadate Nanostructure Growth
Sources
troubleshooting low yield in solid-state reaction for calcium metavanadate
Technical Support Center: Calcium Metavanadate ( ) Synthesis
Topic: Troubleshooting Low Yield & Phase Impurities in Solid-State Reactions Lead Scientist: Senior Application Specialist, Solid-State Chemistry Division
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of Calcium Metavanadate (
In solid-state chemistry, "low yield" rarely refers to physical mass loss (unless volatilization occurs); it typically refers to low phase yield —meaning the final powder contains significant impurities (e.g.,
Below are the diagnostic modules designed to isolate the root cause of your synthesis failure.
Module 1: Pre-Reaction Diagnostics (Stoichiometry & Mixing)
Q: I weighed my precursors at a strict 1:1 molar ratio. Why does XRD show excess Calcium phases ( )?
A: This is likely a "Phantom Stoichiometry" error caused by precursor hygroscopicity or volatilization.
The Mechanism:
The target reaction is:
-
Hygroscopic Calcium Source: If you use
, it rapidly absorbs moisture to form , altering its effective molecular weight. Even can retain adsorbed water. If your calcium source is "wet," you are weighing less Ca than you think, leading to a Vanadium-rich environment initially. -
Vanadium Volatilization: Conversely, if you heat too aggressively (see Module 2),
volatilizes. Losing Vanadium shifts the effective ratio toward Calcium, promoting the formation of Calcium Pyrovanadate ( ) instead of the Metavanadate ( ).
Corrective Protocol:
-
Pre-dry Precursors: Dry
and at for 4 hours before weighing. -
Use
over : Calcium Carbonate is more stable in air than Calcium Oxide, reducing weighing errors.
Module 2: Thermal Profile Optimization
Q: My sample melted and fused to the crucible. What happened?
A: You exceeded the eutectic temperature of the system.
The Mechanism:
-
Melting Point Mismatch:
melts at approx. . The target melts around . -
The Danger Zone: If you set your furnace to
(hoping for faster kinetics), the unreacted will melt before it reacts. This creates a liquid phase that attacks the crucible and leads to hard agglomerates upon cooling. -
Volatilization: Significant
vapor pressure builds up above , leading to mass loss and stoichiometry drift.
Q: I see a yellow core in my pellets after calcination. Is the reaction complete?
A: No. The yellow color indicates unreacted Vanadium Pentoxide (
The Mechanism:
Solid-state reactions rely on ionic diffusion across grain boundaries. Once a layer of product (
Corrective Protocol (The "Intermittent Grinding" Method): You cannot complete this reaction in a single heating step. You must interrupt the heating, grind the sample to expose fresh surfaces, and reheat.
Module 3: Phase Purity & Analysis
Q: My XRD shows a mix of and . How do I purify it?
A: You cannot easily purify mixed solid phases. You must prevent the impurity during synthesis.
The Logic:
-
Cause 1: Poor mixing (localized clumps of
). -
Cause 2:
loss (as discussed in Module 1).
Data Summary: Common Impurity Signatures
| Phase | Common Name | Cause of Formation | Melting Point |
| Calcium Metavanadate | Target Product | ||
| Vanadium Pentoxide | Unreacted precursor (Low Temp/Time) | ||
| Calcium Pyrovanadate | Excess Ca / Volatilized V | ||
| Calcium Orthovanadate | Extreme Excess Ca |
Standard Operating Procedure (SOP)
Objective: Synthesis of high-purity monoclinic
-
Pre-treatment: Dry
and powders at for 4 hours. -
Weighing: Weigh stoichiometric amounts (1:1 molar ratio).
-
Mixing (Critical): Wet ball mill (using ethanol or acetone) for 4–6 hours. Dry grinding in a mortar is often insufficient for homogeneity.
-
Calcination 1 (Nucleation): Heat at
for 10 hours.-
Note: This is below the
melting point to prevent volatilization while initiating reaction.
-
-
Intermediate Step: Cool, regrind into a fine powder, and press into pellets (increases contact area).
-
Calcination 2 (Growth): Heat at
for 12–24 hours. -
Analysis: Check XRD. If unreacted
remains, repeat Step 5 & 6.
Visual Troubleshooting Guides
Workflow Diagram: Optimized Synthesis Path
Caption: Step-wise solid-state synthesis protocol emphasizing the intermediate grinding step to overcome diffusion limitations.
Decision Tree: Diagnosing Impurities
Caption: Logic flow for interpreting XRD data to determine corrective synthesis actions.
References
-
Xiang, J., et al. (2021).[1] "Solid-state reaction of a CaO–V2O5 mixture: A fundamental study for the vanadium extraction process." International Journal of Minerals, Metallurgy and Materials.[2]
-
Sarkar, S., et al. (2024). "Understanding the solid-state calcium metavanadate synthesis pathway." Journal of Alloys and Compounds.
-
U.S. Geological Survey. "Synthesis of Calcium Vanadate Minerals and Related Compounds." USGS Publications Warehouse.
-
Kaur, R., & Khanna, A. (2014).[3] "Structural and optical properties of calcium vanadate phosphor." AIP Conference Proceedings.
optimization of calcination temperature for calcium metavanadate
Technical Support Center: Calcium Metavanadate ( ) Optimization
Current Status: Operational Topic: Calcination Temperature Optimization & Troubleshooting Audience: Drug Development Professionals, Materials Scientists Protocol Level: Advanced
Introduction: The Thermal Landscape of
Welcome to the technical support portal for Calcium Metavanadate synthesis. You are likely here because your sample is exhibiting unexpected phase impurities, poor crystallinity, or incongruent melting.
In the synthesis of
This guide bypasses generic advice to focus on the thermodynamic realities of the
Module 1: Critical Synthesis Parameters
The "Danger Zone": Vanadium Volatilization
The most critical failure mode in
-
Melting Point of
: . -
Melting Point of
: . -
The Trap: If you heat a solid-state mixture (
) directly to too quickly, the unreacted will melt at , causing the sample to fuse into a glass and altering the stoichiometry via volatilization.
Protocol A: Solid-State Reaction (SSR)
Best for: Bulk ceramics, phosphors, and highly crystalline powders.
| Step | Parameter | Technical Rationale |
| 1. Mixing | Stoichiometric 1:1 ( | Use |
| 2. Pre-Calcination | CRITICAL: Allows solid-state diffusion below the | |
| 3. Grinding | Intermediate Milling | Breaks up weak agglomerates formed during pre-calcination. |
| 4. Final Sintering | Achieves high crystallinity and density. Do not exceed |
Protocol B: Sol-Gel (Citrate/Pechini)
Best for: Nanoparticles, thin films, and high phase purity at lower temperatures.
| Step | Parameter | Technical Rationale |
| 1. Chelation | Citric Acid : Metal Ions (2:1) | Ensures cations are isolated in the organic matrix, preventing segregation. |
| 2. Gelation | Slow evaporation to form a viscous resin without precipitation. | |
| 3. Pyrolysis | Burns off organics. Result is a black/grey precursor. | |
| 4. Calcination |
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting synthesis routes and the critical thermal checkpoints to avoid phase separation.
Figure 1: Optimization workflow distinguishing between Solid State and Sol-Gel routes, highlighting the critical thermal bypass to avoid liquid phase sintering.
Module 3: Troubleshooting & FAQs
Q1: My sample melted and fused to the crucible at . Why?
Diagnosis: Eutectic Melting.
While pure
-
Step-Wise Heating: You likely ramped too fast. The reaction
must finish before the temperature exceeds . -
Protocol: Dwell at
for 4 hours. Then ramp at to . This ensures no free remains to melt.
Q2: XRD shows peaks for (Pyrovanadate). How do I remove them?
Diagnosis: Stoichiometric Imbalance (Calcium Excess).
-
Lower Temperature: If sintering at
, reduce to to minimize V loss. -
Sacrificial Atmosphere: Place the sample in a covered crucible with a small amount of
powder in a separate boat nearby (inside the furnace) to create a V-rich atmosphere, preventing out-gassing from your sample.
Q3: The powder is green or black instead of white/yellow. Is it contaminated?
Diagnosis: Reduction of Vanadium (
-
Check Atmosphere: Ensure you are calcining in air or oxygen, not vacuum or inert gas (Ar/N2), unless specific defects are desired.
-
Binder Burnout: If using Sol-Gel, incomplete removal of carbon (from citrate/PVA) creates a reducing micro-environment. Increase the airflow during the
stage.
Module 4: Optimization Data Matrix
Use this table to correlate your calcination temperature with physical properties.
| Temperature ( | Phase Composition (XRD) | Morphology (SEM) | Surface Area (BET) | Application Suitability |
| 500 - 550 | Amorphous / Incipient | Agglomerated, porous | High ( | Catalysis (Low activity) |
| 600 - 650 | Pure | Nanoparticles ( | Medium ( | Drug Delivery, Bio-imaging |
| 750 - 850 | Pure | Polyhedral grains ( | Low ( | Phosphors, Dielectrics |
| > 900 | Mixed ( | Fused, glassy necks | Negligible | Not Recommended |
Module 5: Phase Logic Diagram
Understanding the chemical shifts based on stoichiometry and temperature is vital.
Figure 2: Phase formation logic based on stoichiometry and temperature deviations.
References
-
Nassini, D., et al. (2024). "Understanding the solid-state calcium metavanadate synthesis pathway." Journal of Alloys and Compounds.
-
Yao, G., et al. (2015). "Microwave dielectric properties of CaV2O6 ceramics with low dielectric loss." Journal of Materials Science: Materials in Electronics.
-
Nakajima, T., et al. (2010). "Synthesis of Red-Emissive CaV2O6 Nanophosphor via a Water Assisted Solid State Reaction Method." Chemistry Letters.
-
Errandonea, D., et al. (2019).[1] "Melting curve and phase diagram of vanadium under high-pressure and high-temperature conditions." Physical Review B.
-
ChemBK. (2024). "Calcium Metavanadate Properties and Melting Point Data."
enhancing the catalytic efficiency of calcium metavanadate
Vanadate Optimization Hub: Technical Support for Catalysis
Welcome to the Advanced Materials Support Center.
Subject: Enhancing Catalytic Efficiency of Calcium Metavanadate (
Executive Summary
Calcium Metavanadate (
-
Rapid Electron-Hole Recombination: Reducing quantum efficiency.
-
Limited Visible Light Absorption: Restricting solar energy utilization.
-
Phase Impurities: Competition from pyrovanadate (
) or orthovanadate ( ) phases.
This guide provides self-validating protocols to overcome these barriers, focusing on morphology control and heterojunction engineering.
Module 1: Synthesis & Phase Purity (The Foundation)
Q: My XRD data shows mixed phases (meta-, pyro-, and ortho-vanadates). How do I isolate pure monoclinic ?
A: Phase purity in the
The Protocol (Self-Validating Hydrothermal Route): To ensure high crystallinity and nanoribbon morphology (which enhances surface area), follow this kinetic control method.
-
Stoichiometry: Dissolve 5 mmol
and 10 mmol in 60 mL deionized water.-
Why:
provides the metavanadate anion ( ) directly.
-
-
pH Adjustment (Critical): Adjust pH to 6.0–6.5 using dilute
or . -
Hydrothermal Treatment: Transfer to a Teflon-lined autoclave. Heat at 160°C for 12–24 hours .
-
Calcination: Wash precipitate, dry, and calcine at 550°C for 2 hours .
-
Validation: Pure
is white/pale yellow. A bright yellow/orange hue often indicates excess .
-
Visual: Synthesis Logic Flow
Figure 1: Decision tree for phase-controlled synthesis of Calcium Metavanadate.
Module 2: Catalytic Efficiency (The Enhancement)
Q: My catalyst works in UV light but shows negligible activity under visible light. How do I fix this?
A:
Why
Enhancement Protocol (
-
Preparation: Disperse 100 mg of bulk
(synthesized from melamine) in methanol via ultrasonication (30 min). -
Loading: Add 10–20 wt% of your synthesized
nanoribbons to the suspension. -
Solvent Evaporation: Stir continuously at 60°C until dry.
-
Annealing: Heat at 300°C for 1 hour in air to strengthen the interface contact.
Mechanism of Action:
In a Z-scheme, photogenerated electrons from the
-
High-energy electrons in the
CB (strong reduction potential). -
High-energy holes in the
VB (strong oxidation potential).
Visual: Z-Scheme Charge Transfer
Figure 2: Z-Scheme charge transfer mechanism retaining high redox potential in the composite.
Module 3: Troubleshooting & Validation
Q: How do I confirm which reactive species are driving the degradation?
A: You must perform radical scavenger experiments. If the addition of a specific scavenger inhibits the degradation rate significantly, that species is the primary driver.
Scavenger Lookup Table:
| Active Species | Scavenger Reagent | Typical Concentration | Expected Role in |
| Holes ( | EDTA-2Na or Ammonium Oxalate | 1 mM | Primary. Direct oxidation of pollutants. |
| Hydroxyl ( | Isopropanol (IPA) or tert-Butanol | 1 mM | Secondary. Formed via |
| Superoxide ( | Benzoquinone (BQ) | 1 mM | Tertiary. Requires CB potential < -0.33 eV. |
| Electrons ( | 1 mM | Rare direct action. |
Q: The catalyst loses efficiency after 3 cycles. Is it leaching?
A: Vanadates can be unstable in highly acidic or basic wastewater.
-
Diagnosis: Measure dissolved Vanadium (V) in the supernatant using ICP-OES after the experiment.
-
Stability Limit:
is generally stable between pH 4.0 and 9.0 . -
Fix: If leaching occurs, the surface may be hydrating. Calcining the used catalyst at 300°C can sometimes regenerate the active surface, but encapsulation (e.g., with a thin
shell) is the only permanent fix for harsh pH environments.
References
-
Wang, Y., et al. (2013). "The Morphology-Controlled Synthesis of Monoclinic-CaV2O6 Nanoribbons via Hydrothermal Method." Nanoscience and Nanotechnology Letters. Link
-
Zhang, G., et al. (2022). "Photocatalytic Degradation of Antibiotics: Recent Advances and Future Outlooks." Molecules. Link
-
Lü, X., et al. (2025).[6][10] "Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study." International Journal of Minerals, Metallurgy and Materials.[10] Link[10]
-
Miao, Y., et al. (2022).[6] "Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6." Inorganic Chemistry. Link
-
Ong, W.J., et al. (2016). "Graphitic Carbon Nitride (g-C3N4)-Based Heterojunction Photocatalysts for Artificial Photosynthesis and Environmental Remediation." Chemical Reviews. (Cited for Heterojunction Principles).[6][11]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2D–2D heterostructure g-C3N4-based materials for photocatalytic H2 evolution: Progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 11. Synergetic effect of bismuth vanadate over copolymerized carbon nitride composites for highly efficient photocatalytic H2 and O2 generation - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in scaling up calcium metavanadate production
Technical Support Center: Calcium Metavanadate ( ) Production
Status: Operational Ticket Focus: Scale-Up Challenges & Process Optimization Expertise Level: Senior Application Scientist
Welcome to the Advanced Materials Support Portal
Scaling up Calcium Metavanadate (CMV) production requires navigating a narrow thermodynamic window. Unlike simple oxide synthesis, vanadate chemistry is notoriously sensitive to pH and thermal history. A slight deviation in acidity during precipitation can shift your product from the desired white metavanadate (
This guide addresses the three most common "failure modes" reported by our user base: Phase Purity (Stoichiometry), Impurity Occlusion (Sodium/Silica), and Particle Morphology.
Module 1: The "pH Trap" in Wet Chemical Synthesis
Symptom: “My precipitate is turning yellow or orange instead of white, and the filtration rate is extremely slow.”
Root Cause Analysis
In aqueous solution, vanadium speciation is strictly pH-dependent. The "Metavanadate" species (
-
pH < 6.0: The equilibrium shifts toward polyvanadates (e.g., decavanadate
). These are orange/red, gelatinous, and clog filter presses. -
pH > 9.0: The equilibrium shifts toward pyrovanadates (
) or orthovanadates ( ), altering your Ca:V stoichiometry.
Troubleshooting Protocol: The "Steady-State" Precipitation
| Parameter | Target Range | Scientific Rationale |
| Reaction pH | 6.5 – 8.0 | Maintains |
| Temperature | 60°C – 80°C | Higher temps favor crystal growth (Ostwald ripening), improving filtration speed. |
| Ca:V Ratio | 1.1 : 1.0 | A 10% molar excess of Calcium ( |
| Agitation | Low Shear | High shear fractures fragile CMV needles, creating "fines" that blind filters. |
Corrective Workflow:
-
Do not dump reagents together.
-
Establish a "heel" of water at pH 7.0 / 60°C.
-
Co-dose your Sodium Vanadate (
) and Calcium Chloride ( ) solutions simultaneously. -
Critical Step: Use an automated feedback loop to dose dilute NaOH or HCl to clamp the pH at 7.2 ± 0.2 throughout the addition.
Module 2: Solid-State Synthesis & Thermal Management
Symptom: “The powder fused into a hard ceramic brick in the kiln,” or “XRD shows unreacted
Root Cause Analysis
Solid-state synthesis (
-
Undershoot (<600°C): Reaction is kinetically frozen;
remains. -
Overshoot (>650°C): Partial melting occurs. The material sinters into a hard mass, requiring expensive milling (which introduces impurities).
Troubleshooting Protocol: Step-Calcination
Q: How do I prevent sintering while ensuring full conversion? A: You must decouple the decomposition step from the crystallization step.
Recommended Profile:
-
Step 1 (Degassing): Ramp to 400°C and hold for 2 hours.
-
Purpose: Allows slow release of
from carbonate decomposition without blowing apart the pellet/powder integrity.
-
-
Step 2 (Reaction): Ramp to 600°C .
-
Purpose: Solid-state diffusion begins.
-
-
Step 3 (Annealing): Hold at 615°C (Just below eutectic) for 4–6 hours.
-
Warning:Do not exceed 630°C unless you intend to melt-cast.
-
Module 3: Impurity Management (Sodium & Silica)
Symptom: “ICP-OES shows high Sodium (Na) levels (>500 ppm) even after washing.”
Root Cause Analysis
If you precipitate CMV from Sodium Vanadate,
Troubleshooting Protocol: Repulping (The "Wash-Reslurry" Cycle)
Q: Why isn't my filter press wash working? A: The filter cake is likely cracking or channeling. You must break the cake.
The "3-Stage Counter-Current" Fix:
-
Filtration 1: Filter the mother liquor.
-
Repulp 1: Discharge the wet cake into a separate tank of clean DI water (Ratio 1:3 solid:liquid). Agitate for 30 mins at 60°C.
-
Filtration 2: Filter again.
-
Final Rinse: Use hot DI water (80°C) on the press.
-
Note: Check the conductivity of the filtrate. Continue until <50 µS/cm.
-
Visualizing the Scale-Up Logic
The following diagram illustrates the decision matrix for selecting a synthesis route and troubleshooting the primary failure points.
Figure 1: Decision tree for synthesis selection and critical control points (CCPs) in Calcium Metavanadate production.
Frequently Asked Questions (FAQs)
Q1: Can I use Ammonium Metavanadate (
-
Pros: No Sodium contamination.
burns off during calcination. -
Cons: The reaction releases ammonia gas (
), requiring scrubbers. Furthermore, the solubility of is lower than , requiring larger reactor volumes (lower space-time yield).
Q2: My XRD shows a peak shift. Is this a new phase?
A: Likely not. Calcium Metavanadate (
-
Action: Ensure you dry the sample at 120°C for 4 hours before XRD analysis to remove lattice water. If peaks still mismatch, check for the
(Pyrovanadate) phase, indicating your Calcium excess was too high or pH drifted >9.
Q3: How do I remove Silica (
-
Protocol: Dissolve your Vanadium precursor at pH 10 . Add a small amount of
or . This precipitates a "desilication sludge" (Magnesium/Aluminum Silicate). Filter this out before dropping the pH to 7.0 for the CMV reaction [4].
References
-
USGS Publications Warehouse. (n.d.). Synthesis of calcium vanadate minerals and related compounds.[4][5][6][7][8] Retrieved from [Link]
-
911 Metallurgist. (2021).[8] Calcium Vanadate Precipitation and Processing.[1][2][3][4][6][8][9] Retrieved from [Link]
-
Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds, 989. Retrieved from [Link]
-
MDPI. (2022).[1] Study on Precipitation Kinetics of Calcium Pyro-Vanadate and Thermodynamics of Vanadium Water System. Retrieved from [Link]
Sources
- 1. imarcgroup.com [imarcgroup.com]
- 2. CN101746822A - Method for extracting sodium metavanadate from vanadium extraction leaching solution - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. OneTunnel | RI 7058 Calcium Vanadate Precipitation And Processing [onetunnel.org]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Vanadate Precipitation and Processing - 911Metallurgist [911metallurgist.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Pharmacodynamics: Sodium Metavanadate vs. Calcium Metavanadate
Executive Summary: The Soluble Standard vs. The Controlled Matrix
In the development of vanadium-based therapeutics—specifically for diabetes (insulin mimetics) and oncology (cytotoxic agents)—the counter-ion plays a decisive role in bioavailability and pharmacokinetics.
This guide compares Sodium Metavanadate (
While the active pharmacophore in both compounds is the vanadate ion (
Physicochemical Performance Matrix
The fundamental differentiator between these two compounds is their solubility product (
Table 1: Comparative Physicochemical Properties
| Feature | Sodium Metavanadate ( | Calcium Metavanadate ( | Implications for Research |
| Solubility (25°C) | High (~21.1 g/100g | Low (Slightly soluble; precipitates from aq.[1][2] solution) | |
| Dissolution Kinetics | Instantaneous | Rate-limited (Surface area dependent) | |
| Molecular Weight | 121.93 g/mol | 237.96 g/mol | Stoichiometry adjustment required: 1 mole of Ca-salt releases 2 moles of active Vanadate.[1][2] |
| Appearance | Yellow/White Crystalline Solid | White/Colorless Crystals or Nanorods | |
| Primary Utility | Acute cytotoxicity, PTP1B inhibition screening | Bone tissue engineering, sustained release, corrosion inhibition |
Biological Dynamics & Mechanism of Action
The Shared Pharmacophore: PTP1B Inhibition
Both compounds function by delivering the vanadate ion, which acts as a transition state analog of phosphate. The primary mechanism in both diabetes and cancer research is the reversible inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).
-
Insulin Mimetic: Inhibition of PTP1B prevents the dephosphorylation of the insulin receptor, prolonging signal transduction.
-
Oncology: Accumulation of ROS and cell cycle arrest at G2/M phase.
The Divergence: Bioavailability & Toxicity
-
Sodium Metavanadate (
):-
Uptake: Rapid entry via anion transport channels (phosphate mimics).
-
Toxicity: High acute toxicity (Oral LD50 Rat ~98 mg/kg). The rapid spike in serum vanadate levels can lead to renal and hepatic stress before therapeutic effects are optimized.
-
-
Calcium Metavanadate (
):-
Uptake: Limited by the dissolution rate of the solid matrix in biological fluids.
-
Toxicity: Theoretically lower acute toxicity due to the "ceiling effect" imposed by its solubility product. However, in acidic microenvironments (e.g., tumor stroma or lysosomes), dissolution accelerates, potentially releasing a localized "burst" of active vanadate.
-
Experimental Protocols
Protocol A: Synthesis of Calcium Metavanadate Nanorods (Controlled Release Vehicle)
Context: Unlike purchasing standard
Materials:
Methodology:
-
Precursor Dissolution: Dissolve 2.0 mmol of
in 30 mL of . -
Precipitation: Dropwise add 1.0 mmol of
(dissolved in 10 mL ) to the vanadate solution under vigorous stirring. A white precipitate of hydrated calcium vanadate will form immediately. -
Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless steel autoclave. Heat at 160°C for 12 hours . This step converts the amorphous precipitate into crystalline nanorods (approx. 50nm diameter).[5]
-
Purification: Centrifuge at 5000 rpm for 10 min. Wash the pellet 3x with ethanol/water to remove excess
and ions.[2] -
Drying: Dry at 60°C overnight.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Challenge: Comparing a soluble salt vs. an insoluble salt requires normalization of the "Free Vanadate" concentration.
Workflow:
-
Stock Preparation (
): Dissolve directly in cell culture media (RPMI-1640) to 10 mM. Filter sterilize (0.22 µm). -
Stock Preparation (
):-
Option 1 (Soluble Fraction): Incubate excess
powder in media for 24h at 37°C. Filter and measure Vanadium concentration via ICP-MS to determine the saturated limit. -
Option 2 (Suspension): Sonicate
nanorods in media to create a stable dispersion. This mimics a particulate drug delivery system.
-
-
Seeding: Seed DU-145 (Prostate Cancer) cells at
cells/well. -
Treatment: Treat cells with serial dilutions.
-
Note: For
suspensions, uptake is likely via endocytosis of particles rather than anion transport of free ions.
-
-
Readout: Add MTT reagent after 48h. Read absorbance at 570 nm.
Expected Result:
Visualizations
Diagram 1: Dissolution & Speciation Pathways
This diagram illustrates how the choice of cation determines the route of the vanadate ion into the biological system.
Caption: Comparative uptake pathways.
Diagram 2: Mechanism of Action (PTP1B Inhibition)
The downstream effect of the vanadate ion, regardless of the source.
Caption: The pharmacodynamic endpoint. Vanadate inhibits PTP1B directly and via ROS-mediated oxidation, enhancing insulin receptor signaling.
References
-
Solubility & Stability: Fedorov, P. I., et al. (1979). "Solubility in calcium metavanadate-vanadium pentoxide-water system at 25 and 45 deg C." Zhurnal Neorganicheskoj Khimii.
-
Synthesis of Nanorods: Zhang, Y., et al. (2025). "Growth of calcium vanadate nanorods." ResearchGate.[5][6]
-
Cytotoxicity of Sodium Metavanadate: Bosiacki, M., et al. (2026). "Comparison of the Effects of Sodium Orthovanadate and Sodium Metavanadate on the Growth and Survival of DU-145 Prostate Cancer Cells." Biological Trace Element Research.
-
Vanadate in Drug Delivery: Qiu, C., et al. (2022). "Preparation and application of calcium phosphate nanocarriers in drug delivery." Elsevier Pure.
-
Insulin Mimetic Mechanism: Fantus, I. G., et al. (1991). "Insulin-mimetic action of vanadate and pervanadate." Inserm.
Sources
- 1. Solubility Product Constants Ksp at 25°C [aqion.de]
- 2. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 3. HEALTH EFFECTS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calcium Vanadate Precipitation and Processing - 911Metallurgist [911metallurgist.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
comparing hydrothermal vs. solid-state synthesis of calcium metavanadate
Comparative Synthesis Guide: Hydrothermal vs. Solid-State Calcium Metavanadate ( )
Executive Summary
This technical guide provides a rigorous comparison between Hydrothermal (HT) and Solid-State Reaction (SSR) synthesis routes for Calcium Metavanadate (
Key Takeaway: Choose SSR for dielectric ceramics and bulk phosphors where high crystallinity and density are paramount. Choose HT for catalytic and electrochemical applications requiring high surface-to-volume ratios (nanowires/nanobelts) and lower thermal budgets.
Fundamental Mechanisms
Understanding the "why" behind the protocol is as critical as the steps themselves.
Solid-State Reaction (Thermodynamic Control)
SSR relies on the diffusion of ions across solid-solid interfaces. The reaction rate is governed by Fick’s laws of diffusion. Since
-
Limitation: The process often leads to grain growth and irregular morphology (sintering) before the reaction is complete, resulting in low surface area.
Hydrothermal Synthesis (Kinetic Control)
HT utilizes high pressure and moderate temperature (
-
Advantage: The high pressure increases the boiling point of water, allowing for the formation of crystalline phases at temperatures far below their sintering points. Anisotropic growth (nanowires) is achieved by regulating the chemical potential of specific crystal facets using pH modulators.
Experimental Protocols
Protocol A: Conventional Solid-State Synthesis (SSR)
Best for: Bulk powder production, dielectric ceramics.
Materials:
-
Calcium Carbonate (
, 99.9%) -
Vanadium Pentoxide (
, 99.9%) -
Acetone (Grinding medium)
Workflow:
-
Stoichiometric Weighing: Weigh
and in a 1:1 molar ratio. -
Wet Milling: Ball mill the mixture with acetone for 4 hours to ensure homogeneity and reduce diffusion distances. Dry at
. -
Calcination (Phase 1): Heat in an alumina crucible at
for 10 hours in air. This initiates the decomposition of carbonates ( release). -
Intermediate Grinding: Regrind the porous cake to expose unreacted surfaces.
-
Sintering (Phase 2): Heat at
for 12 hours . -
Cooling: Furnace cool to room temperature to prevent thermal shock.
Protocol B: Hydrothermal Nanostructure Synthesis (HT)
Best for: Nanowires, battery anodes, photocatalysts.
Materials:
-
Calcium Chloride (
) or Calcium Nitrate ( ) -
Ammonium Metavanadate (
) -
NaOH (pH adjuster)
-
Distilled Water
Workflow:
-
Precursor Dissolution: Dissolve
in hot distilled water ( ). Separately dissolve in water. -
Mixing: Add the Ca-solution dropwise to the V-solution under vigorous stirring. A precipitate will form.[1]
-
pH Adjustment: Adjust pH to 9.0–10.0 using
. Note: pH is the critical control knob for morphology; acidic conditions tend to favor bulk chunks, while basic conditions promote 1D nanostructure growth. -
Autoclaving: Transfer the slurry to a Teflon-lined stainless steel autoclave (fill factor 70%). Seal and heat at
for 24–48 hours . -
Washing: Centrifuge the product and wash 3x with ethanol/water to remove
and ions. -
Drying: Dry at
overnight.
Visualized Workflows
The following diagrams illustrate the logical flow and critical decision points for both methods.
Figure 1: Synthesis Pathway Comparison
Caption: Comparative process flow. SSR (Red) is diffusion-driven; HT (Blue) is solution-driven.
Comparative Performance Analysis
The following data aggregates findings from recent characterization studies (see References).
Table 1: Physicochemical Property Comparison
| Feature | Solid-State Reaction (SSR) | Hydrothermal Synthesis (HT) |
| Temperature | High ( | Low ( |
| Reaction Time | 20+ Hours (Cumulative) | 24–48 Hours |
| Morphology | Irregular Granular / Agglomerated | 1D Nanowires / Nanobelts |
| Particle Size | Width: | |
| Surface Area (BET) | Low ( | High ( |
| Purity | High (Thermodynamically stable phase) | High (Requires thorough washing) |
| Scalability | Excellent (Kg to Ton scale) | Moderate (Batch autoclave limits) |
Performance Implications[1][2][3][4][5][6][7][8][9]
-
Luminescence (Phosphors):
-
SSR: Produces highly crystalline particles with fewer surface defects, often resulting in higher quantum efficiency for bulk applications.
-
HT: Nanostructuring can shift emission peaks due to quantum confinement effects, but surface defects may quench luminescence unless annealed post-synthesis. However, recent Water-Assisted SSR (WASSR) hybrids have shown 1.4-fold intensity improvements over traditional SSR by reducing particle size without sacrificing crystallinity [1].
-
-
Electrochemical (Li-Ion Batteries):
-
HT: Superior. The 1D nanostructure accommodates the volume expansion of Vanadium during lithiation/delithiation, preventing pulverization. The high surface area facilitates rapid
diffusion. -
SSR: Poor cycling stability. Bulk particles tend to crack under electrochemical strain.
-
Conclusion & Recommendations
-
Adopt Solid-State Synthesis if your primary goal is cost-effective mass production of ceramic bodies or standard phosphors where particle size distribution is secondary to phase purity.
-
Adopt Hydrothermal Synthesis if you are developing high-performance energy storage devices or catalysts . The ability to engineer the crystal habit (shape) into nanowires provides a functional advantage that outweighs the lower throughput.
References
-
Synthesis of Red-Emissive
Nanophosphor via a Water Assisted Solid State Reaction Method Source: ResearchGate -
The Morphology-Controlled Synthesis of Monoclinic-
Nanoribbons via Hydrothermal Method Source: Ingenta Connect / Nanoscience and Nanotechnology Letters -
Formation of Calcium Vanadates by Solid St
with Source: Asian Journal of Chemistry [2] -
Exploring the optoelectronic properties of calcium vanadate semiconductors Source: University of Science and Technology Beijing (General Repository Link for context on Ca-V-O semiconductor properties)
performance of calcium metavanadate vs. other vanadates in batteries
Calcium Metavanadate ( ) vs. Alternative Vanadates: A Comparative Performance Guide for Aqueous Zinc-Ion Batteries
Executive Summary: The Case for Calcium Pillaring
In the development of Aqueous Zinc-Ion Batteries (AZIBs), vanadium-based cathodes (
Calcium Metavanadate (
Mechanistic Foundation: The "Pillar Effect"[1]
To understand the performance data, one must understand the structural causality. Standard
In
-
Lattice Expansion: It expands the interlayer spacing (d-spacing) to ~10-14 Å (depending on hydration), reducing the energy barrier for
diffusion. -
Structural Locking: The divalent nature provides stronger electrostatic binding between layers than
or , preventing the "exfoliation" of layers during rapid charge/discharge.
Visualization: Intercalation Dynamics
Figure 1: The synergistic role of Calcium pillars in facilitating Zinc ion diffusion while maintaining structural integrity.[1]
Comparative Performance Analysis
The following data aggregates performance metrics from standard coin-cell configurations (Zn anode, 3M
Table 1: Electrochemical Performance Comparison
| Material | Initial Capacity (0.1 A/g) | Rate Capability (High Current) | Capacity Retention (Stability) | Primary Failure Mode |
| 340 mAh/g | 190 mAh/g @ 20 A/g | 96% after 3000 cycles | Minimal (Stable) | |
| 280 - 430 mAh/g | 150 mAh/g @ 5 A/g | < 60% after 500 cycles | Structural Collapse / Dissolution | |
| ~360 mAh/g | 110 mAh/g @ 10 A/g | ~80% after 1000 cycles | Sluggish kinetics at high rates | |
| ~300 mAh/g | 140 mAh/g @ 5 A/g | ~90% after 1000 cycles | Lower intrinsic conductivity |
Key Insight: While
Experimental Protocol: Synthesis & Validation
To replicate the high-performance
Protocol A: Synthesis of Calcium Metavanadate Nanobelts
Reagents:
-
Ammonium Metavanadate (
, >99%) -
Calcium Nitrate Tetrahydrate (
) -
Deionized Water (18.2 MΩ)
Workflow:
-
Precursor Dissolution: Dissolve 2 mmol
in 30 mL DI water at 80°C. Note: has low solubility at RT; heat is non-negotiable. -
Cation Doping: Add 1 mmol
dropwise. Stir for 30 mins until a homogenous orange/yellow solution forms. -
Hydrothermal Treatment: Transfer to a 50 mL Teflon-lined autoclave. Heat at 180°C for 24 hours .
-
Critical Control: Lower temperatures (<160°C) often yield hydrated phases (
) which are good but less dense than the targeted metavanadate for volumetric energy density.
-
-
Purification: Centrifuge precipitate (4000 rpm, 10 min). Wash 3x with water, 1x with ethanol.
-
Calcination (The Locking Step): Dry at 80°C, then anneal in air at 400-500°C for 2 hours .
-
Why? This removes lattice water and crystallizes the
phase, ensuring the pillars are rigidly set.
-
Protocol B: Electrochemical Cell Assembly (Self-Validating)
-
Cathode Slurry: Mix Active Material (
) : Super P (Conductive Carbon) : PVDF (Binder) in a 7:2:1 ratio . -
Loading: Cast onto Titanium foil or Stainless Steel mesh. Target loading: 1.5 - 2.0
.-
Validation: If loading < 1.0 mg, capacity numbers will be artificially inflated.
-
-
Electrolyte: 3M
(Zinc Triflate).-
Expert Tip: Triflate is preferred over Sulfate (
) for Calcium vanadates to prevent the formation of insoluble Calcium Sulfate ( ) byproducts which would passivate the electrode.
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis protocol to ensure phase-pure Calcium Metavanadate.
Critical Discussion & Verdict
Why Calcium Wins Over Sodium ( )
While Sodium Vanadates are competent, the
The Electrolyte Nuance
Researchers must note that
Final Verdict
For applications requiring long service life and fast charging (e.g., grid storage buffers), Calcium Metavanadate is the superior choice over pure Vanadium Pentoxide or Sodium Vanadates.
References
-
Xia, C., et al. (2018). "Highly Stable Aqueous Zinc-Ion Storage Using a Layered Calcium Vanadium Oxide Bronze Cathode."[2] Angewandte Chemie International Edition.
-
Wan, F., & Niu, Z. (2019). "Design Strategies for Vanadium-based Aqueous Zinc-Ion Batteries." Small.
-
Ming, F., et al. (2018). "V2O5 Nanospheres with Mixed Vanadium Valences as High Electrochemically Active Aqueous Zinc-Ion Battery Cathode." Nano-Micro Letters. [3]
-
Soundharrajan, V., et al. (2018). "Na2V6O16·3H2O Barns-like Nanostructures for High-Performance Aqueous Zinc-Ion Batteries." Energy Storage Materials.
comparative analysis of the crystal structures of different metavanadates
Executive Summary
Metavanadates (
This guide moves beyond basic crystallography to analyze how specific lattice parameters dictate the functional performance of these materials, providing actionable protocols for synthesis and characterization.
Structural Phylogeny: The Cation Radius Effect
The fundamental structural unit of metavanadates is the
The Monoclinic vs. Orthorhombic Divide
As the cation radius increases, the coordination number (CN) required to stabilize the structure increases, forcing a phase transition from monoclinic to orthorhombic systems.
| Compound | Cation Radius ( | Crystal System | Space Group | Structural Motif | Primary Application |
| 0.76 | Monoclinic | Edge-sharing | Li-ion Cathodes | ||
| 1.02 | Monoclinic | Similar to | Na-ion Cathodes | ||
| 1.02 | Orthorhombic | Stable > 400°C; different chain packing | Phase transition study | ||
| 1.38 | Orthorhombic | Layers of | Luminescence/Catalysis | ||
| 1.43 | Orthorhombic | Isostructural with | API Precursor | ||
| 1.67 | Orthorhombic | Highly distorted cation environment | White LEDs |
Visualization of Structural Logic
The following diagram illustrates the causal relationship between cation size, structural packing, and resulting material properties.
Caption: Structural bifurcation driven by cation size. Small cations favor compact monoclinic structures facilitating ion transport, while larger cations form open orthorhombic lattices suitable for optical applications.
Synthesis Protocols: Self-Validating Systems
To ensure reproducibility (E-E-A-T), we present two distinct protocols. The choice of method dictates the defect density and surface area of the resulting crystal.
Protocol A: Solid-State Synthesis of Battery-Grade
Best for: Creating dense particles with high crystallinity for electrode materials.
Reagents:
-
Stoichiometric Mixing: Mix
and in a 1:1 molar ratio.-
Critical Step: Use a planetary ball mill (400 rpm, 4 hours) with acetone to ensure atomic-level mixing. Poor mixing leads to
impurities.
-
-
Calcination:
-
Ramp: 5°C/min to 350°C (dwell 2 hours) to decompose carbonates.
-
Ramp: 5°C/min to 550°C (dwell 6 hours).
-
Atmosphere: Air.
-
-
Validation: XRD must show sharp peaks at
(Monoclinic ). Absence of peaks at confirms no unreacted .
Protocol B: Aqueous Precipitation of Pharmaceutical-Grade
Best for: High purity precursors for drug development; controlling speciation.
Reagents:
-
Dissolution: Dissolve
in at 80°C. -
pH Adjustment (The Control Point):
-
Adjust pH to 8.0–8.5 .
-
Warning: If pH < 7, orange polyvanadates (decavanadate) will form, contaminating the crystal structure.
-
-
Precipitation: Add excess
(solid) while stirring at 40°C.-
Observation: White precipitate of
forms immediately.
-
-
Aging: Allow to settle for 4 hours to improve crystallinity (Ostwald ripening).
-
Validation: FTIR should show strong V-O stretching at ~900
and N-H bending at ~1400 .
Caption: Dual synthesis pathways. The aqueous route requires strict pH control (8.5) to prevent the formation of pharmacologically distinct polyvanadate species.
Comparative Performance Analysis
Electronic and Optical Properties
The band gap (
| Material | Band Gap ( | Emission ( | Ionic Conductivity ( |
| ~3.7 | N/A | ||
| 3.2 | Blue-Green | Insulator | |
| 3.06 | Broad Yellow-Green (492 nm) | Insulator |
Data Interpretation:
Biological Relevance (For Drug Development)
While
-
Insulin Mimetic Mechanism: Vanadate (
) acts as a phosphate analog, inhibiting protein tyrosine phosphatases (PTP1B), thereby enhancing insulin receptor signaling. -
Structural Stability:
is thermodynamically unstable relative to decavanadate ( ) in acidic environments (stomach acid). -
Formulation Note: To maintain the metavanadate structure in vivo, enteric coatings or chelation (e.g., bis(maltolato)oxovanadium) are often required, but high-purity
remains the starting API.
References
-
Crystal Structure of Metavanadates (CsVO3)
- Title: Crystal structure and optical properties of CsVO3.
- Source: ResearchGate / M
-
URL:
-
LiVO3 for Batteries
-
Title: Synthesis and Electrochemical Performance of LiVO3 Cathode Materials.[4]
- Source: Journal of Power Sources / ResearchG
-
URL:
-
-
Ammonium Metavanadate Precipitation Kinetics
-
Title: Preparation of ammonium metavanadate and kinetic process of vanadium precipitation.[5]
- Source: Journal of Crystal Growth.
-
URL:
-
-
Insulin Mimetic Mechanisms
-
NaVO3 Phase Transitions
-
Title: High-temperature heat capacity and phase transformation kinetics of NaVO3.[8]
- Source: Journal of Thermal Analysis and Calorimetry.
-
URL:
-
Sources
- 1. Modulation of insulin action by vanadate: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ims.ac.jp [ims.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Calcium Metavanadate: Laboratory Safety & Disposal Protocol
Executive Summary
Calcium metavanadate (CAS: 13718-26-8) presents specific handling challenges due to the biological activity of the vanadate anion (
Part 1: Hazard Identification & Mechanistic Logic
To ensure compliance and safety, researchers must understand why this compound is hazardous. The toxicity of calcium metavanadate is largely driven by the structural similarity between the vanadate ion and the phosphate ion.
The "Phosphate Mimic" Mechanism
Vanadate (
-
Enzyme Inhibition: It binds to the active sites of protein tyrosine phosphatases (PTPs) and ATPases.
-
Consequence: This inhibition locks enzymes in a transition state, disrupting cellular signaling pathways, regulating glucose metabolism, and potentially causing reproductive toxicity [1, 4].
-
Safety Implication: Because it targets fundamental enzymatic pathways, skin absorption and inhalation of dust are critical exposure routes. Standard nitrile gloves are effective, but respiratory protection (N95 or fume hood) is non-negotiable to prevent systemic absorption.
Physical & Chemical Properties Table
| Property | Data | Operational Relevance |
| Formula | Inorganic Salt | |
| Appearance | White/Colorless Crystals | Hard to detect on white benchtops; use black spill mats.[1] |
| Solubility | Slightly soluble in water | Aqueous spills can spread; containment is priority.[1] |
| Stability | Stable, Oxidizer potential | Segregate from strong reducing agents and acids.[1] |
| RCRA Status | Not standard RCRA 8 | Toxic Waste . Often state-regulated (e.g., CA Title 22). |
Part 2: Pre-Disposal Logistics & Segregation
Proper disposal begins at the bench. Calcium metavanadate must be segregated into specific waste streams to prevent dangerous chemical reactions and ensure regulatory compliance.
Segregation Rules
-
Do NOT Mix with Acids: Acidification of vanadate solutions can generate polyvanadates or, in the presence of halides, toxic vapors.
-
Do NOT Mix with Reducing Agents: Vanadates are oxidizers. Mixing with strong reducers (e.g., zinc powder, hydrides) can cause exothermic reactions.
-
Container Selection:
-
Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.[1]
-
Liquid Waste: HDPE or glass carboys. Avoid metal containers which may corrode over time.
-
Part 3: Disposal Workflows
The following diagrams outline the decision logic for disposing of calcium metavanadate. This system is designed to be self-validating: if you cannot answer "Yes" to a step, the workflow halts until corrected.
Workflow 1: Waste Stream Classification
Figure 1: Decision matrix for segregating Calcium Metavanadate waste streams.
Part 4: Spill Response Protocol
In the event of a spill, immediate action is required to prevent aerosolization of the vanadium dust.
Critical Warning: Do NOT use a standard brush and dustpan for dry powder spills. This generates dust that can be inhaled.[2][3]
Step-by-Step Spill Cleanup
-
Evacuate & Assess: Clear the immediate area. If the spill is >50g or outside a fume hood, evacuate the lab and call EHS.
-
PPE Upgrade:
-
Nitrile Gloves (Double gloving recommended).
-
Safety Goggles (Standard glasses are insufficient for dust).
-
Respiratory Protection: N95 or P100 respirator if working outside a fume hood [3].
-
-
Containment Strategy (The "Wet Method"):
-
Cover the dry spill with wet paper towels (dampened with water) to prevent dust generation.
-
Alternatively, use a dedicated HEPA-filtered vacuum.[4]
-
-
Decontamination:
-
Wipe the surface with a soap/water solution. Vanadates are generally soluble enough to be removed with simple aqueous washing.
-
Verification: Use a colorimetric test strip (if available) or visual inspection to ensure no white crystalline residue remains.
-
Spill Response Logic
Figure 2: Operational logic for determining spill response severity and method.[1]
Part 5: Regulatory Compliance & References
Regulatory Context
-
Federal (USA): While Calcium Metavanadate is not explicitly listed in the RCRA P-list or U-list, it is regulated under the Toxic Substances Control Act (TSCA) .
-
State Specifics: Many states (e.g., California) regulate Vanadium compounds more strictly than federal guidelines, often classifying them as hazardous waste based on "Total Threshold Limit Concentration" (TTLC) [4].
-
Best Practice: Always classify as Hazardous Waste (Toxic) . Never dispose of down the drain.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 166831, Calcium Metavanadate. Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: Sodium Metavanadate (Analogous Vanadate Handling). Retrieved from [1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Vanadium Pentoxide. (Applicable for Vanadium dust hazards).[3][4][5] Retrieved from [1]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Vanadium. Centers for Disease Control and Prevention. Retrieved from [1]
Sources
Personal Protective Equipment (PPE) for Handling Calcium Metavanadate
Executive Summary: The "Zero-Dust" Imperative
Calcium metavanadate (
To put this in perspective: A pile of dust the size of a single grain of table salt, if aerosolized in a standard 3x3m weighing room, can exceed the legal safety limit.
This guide moves beyond generic "wear gloves" advice. It outlines a containment-first strategy designed to prevent sensitization and bioaccumulation of vanadium species.
Hazard Mechanism & Toxicology
Why specific PPE is required
Understanding the mechanism ensures compliance. Vanadates are not just irritants; they are systemic toxins.
-
Inhalation (Primary Risk): Vanadium compounds inhibit Na+/K+-ATPase and other enzymatic systems. Inhaled dust bypasses first-pass metabolism, entering the bloodstream directly via the alveoli. Chronic exposure leads to "green tongue," metallic taste, and severe respiratory sensitization (asthma-like symptoms) [2].
-
Reproductive Toxicity: GHS classification H361 indicates suspected damage to fertility or the unborn child [3]. This necessitates stricter dermal protection than standard laboratory salts.
-
Chemical Incompatibility: Calcium metavanadate is an oxidizer. Incompatible with strong acids, it can precipitate Vanadium Pentoxide (
), which carries a higher toxicity burden (Carcinogen Category 2B) [4].
PPE Selection Matrix
The following table synthesizes requirements based on the NIOSH Pocket Guide and GHS H-Codes (H331, H372).
| Protection Zone | Low Risk (Closed Vials/Solution) | High Risk (Weighing/Open Powder) | Emergency / Spill Cleanup |
| Respiratory | N95 (Fit-tested) | P100 (Half-face) or PAPR | SCBA or Full-face P100 |
| Dermal (Hands) | Nitrile (0.11 mm, single layer) | Double Nitrile (Outer: 0.11mm, Inner: 0.08mm) | Butyl/Neoprene (Heavy duty) |
| Ocular | Safety Glasses (Side shields) | Indirect Vented Goggles | Full-face Respirator |
| Body | Cotton Lab Coat | Tyvek® Coverall (Disposable) | Tyvek® + Chemical Apron |
| Engineering | Fume Hood (Sash at 18") | HEPA-Filtered Balance Enclosure | Local Exhaust / Isolation |
Critical Technical Note on Gloves
For dry inorganic salts like Calcium metavanadate, chemical permeation is rarely the failure mode. Mechanical breach and dust migration during doffing are the actual risks.
-
Recommendation: Use a "Double-Glove, Taped-Cuff" protocol for handling quantities >10g. Tape the inner glove to the lab coat/Tyvek sleeve to create a seal.
Decision Logic: Respiratory Protection
Visualizing the threshold for upgrading safety gear.
Figure 1: Decision tree for selecting respiratory protection based on physical state and engineering controls.
Operational Protocol: The "Self-Validating" Workflow
This protocol uses a Check-Do-Verify system to ensure safety integrity.
Phase 1: Pre-Work Setup
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Vanadate powders are often electrostatic; static discharge causes particle scatter.
-
Surface Prep: Lay down a black disposable weighing mat. Why? Calcium metavanadate is yellowish-white; a black background makes spilled dust immediately visible (Visual Validation).
Phase 2: Active Handling (Weighing)
-
Donning: Put on inner gloves -> Tyvek sleeves -> outer gloves.
-
Transfer: Use a disposable spatula. Never pour from the stock bottle.
-
The "Wet-Wipe" Technique: Before removing the weighed vial from the hood, wipe the exterior with a damp Kimwipe. This removes invisible dust settled on the glass.
Phase 3: Decontamination & Doffing
-
Primary Decon: Wipe the work surface with 5% Trisodium Phosphate (TSP) or simple soap water. Avoid strong acids.
-
Doffing Sequence (Critical):
-
Peel outer gloves (turn inside out).
-
Remove eyewear (handle by straps only).
-
Remove respirator.
-
Remove inner gloves last.
-
Wash hands immediately with cold water and soap (warm water opens pores).
-
Emergency Response: Spills
Do NOT dry sweep. Dry sweeping aerosolizes the powder, immediately creating an IDLH (Immediately Dangerous to Life or Health) environment.
-
Isolate: Evacuate the immediate area (radius 3m).
-
PPE Upgrade: Don P100 respirator and goggles.
-
Wet Method: Cover the spill with wet paper towels or an inert absorbent (Vermiculite) dampened with water.
-
Collect: Scoop the wet slurry into a hazardous waste container labeled "Toxic Inorganic Solid."
Disposal Logistics
Calcium metavanadate is a heavy metal waste.
-
RCRA Classification: Likely characteristic of toxicity (D000 series) depending on jurisdiction, but always treat as hazardous.
-
Segregation: Do not mix with acidic waste streams (Risk of
formation). -
Labeling: Must explicitly state "Contains Vanadium - Toxic."
Handling Workflow Diagram
Figure 2: Step-by-step operational workflow emphasizing the critical "Wet Wipe" decontamination step.
References
-
NIOSH (National Institute for Occupational Safety and Health). Pocket Guide to Chemical Hazards: Vanadium dust.[1] Centers for Disease Control and Prevention. [Link][3]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Vanadium, Respirable Dust. United States Department of Labor. [Link]
-
PubChem. Compound Summary: Calcium Metavanadate (CID 18780327). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Substance Information: Calcium divanadium hexaoxide.[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Vanadium Pentoxide (Analogous Hazard).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
